1H-Pyrazolo[4,3-B]pyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEPPEQNLZSPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571558 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202336-32-1 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazolo[4,3-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrazolo[4,3-b]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.
Core Physicochemical Properties
This compound, with the molecular formula C₆H₆N₄, is a small molecule with a molecular weight of 134.14 g/mol .[1] Its physicochemical characteristics are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | --- |
| Molecular Weight | 134.14 g/mol | [1] |
| Melting Point | 189-192 °C | [2] |
| Boiling Point (Predicted) | 315.3 ± 25.0 °C | [2] |
| pKa (Predicted) | 10.94 ± 0.30 | [3] |
| logP (Predicted) | 0.6 | [4] |
| Solubility | Data not available | --- |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of heterocyclic amines like this compound are outlined below. These protocols are standard in the pharmaceutical sciences and provide a framework for obtaining reliable experimental data.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
-
Capillary melting point apparatus (e.g., Stuart SMP20)[5]
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
Procedure:
-
A small, dry sample of the compound is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10 °C/min for a preliminary run, then 1-2 °C/min for an accurate determination).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid.
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
A known amount of the amine is dissolved in a specific volume of deionized water to create a solution of known concentration.
-
The pH electrode is calibrated using standard buffer solutions.
-
The amine solution is placed in a beaker with a stir bar and the initial pH is recorded.
-
The solution is titrated with the standardized strong acid, adding small, precise volumes and recording the pH after each addition.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water, and is an indicator of its lipophilicity.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
1-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
The 1-octanol and aqueous phases are mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is added to a known volume of the other phase in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
Solubility Determination (Equilibrium Shake-Flask Method)
Aqueous solubility is a critical parameter for drug absorption and formulation.
Apparatus:
-
Screw-cap vials or flasks
-
Mechanical shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration system (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
An excess amount of the solid compound is added to a known volume of the aqueous solvent (e.g., water or a specific buffer) in a vial.
-
The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a calibrated analytical method.
-
This concentration represents the equilibrium solubility of the compound under the specified conditions.
Biological Signaling Pathways
Derivatives of this compound have been identified as modulators of key signaling pathways, highlighting their therapeutic potential.
TBK1 Signaling Pathway
TANK-binding kinase 1 (TBK1) is a crucial kinase in innate immunity signaling. Upon activation by various stimuli, such as viral or bacterial components recognized by pattern recognition receptors (PRRs), TBK1 phosphorylates downstream transcription factors, primarily Interferon Regulatory Factor 3 (IRF3). This leads to the production of type I interferons and other inflammatory cytokines. Some pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TBK1.[6]
mGluR4 Positive Allosteric Modulation
Metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor that plays a role in regulating neurotransmitter release. Positive allosteric modulators (PAMs) of mGluR4, including some pyrazolo[4,3-b]pyridine derivatives, bind to a site on the receptor distinct from the glutamate binding site.[7] This binding enhances the receptor's response to glutamate, leading to a downstream signaling cascade that typically involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[8]
Experimental Workflows
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2-chloro-3-cyanopyridine with hydrazine hydrate.[2] This reaction is often carried out in a solvent such as ethanol under elevated temperatures, potentially with microwave assistance to accelerate the reaction.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 [m.chemicalbook.com]
- 3. 1H-PYRAZOLO[4,3-B]PYRIDINE CAS#: 272-52-6 [amp.chemicalbook.com]
- 4. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide on the Solubility of 1H-Pyrazolo[4,3-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1H-Pyrazolo[4,3-b]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of established experimental protocols for determining the solubility of such compounds. Furthermore, it includes a generalized signaling pathway relevant to the broader class of pyrazolopyridine derivatives, which are often investigated as kinase inhibitors. All methodologies and conceptual workflows are presented to aid researchers in the physical characterization and application of this compound.
Introduction to this compound
This compound is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₆N₄.[1] Its structure, featuring a fused pyrazole and pyridine ring system, is a common scaffold in the development of pharmacologically active agents. Derivatives of the pyrazolopyridine core have been explored for various therapeutic targets, including as kinase inhibitors and modulators of metabotropic glutamate receptors.[2][3] The solubility of this compound is a critical physicochemical parameter that influences its handling, formulation, and bioavailability in preclinical and clinical studies.
Solubility Profile
To offer a preliminary understanding, qualitative solubility information for structurally related pyridine derivatives can provide some insight. Generally, compounds with pyridine and amine functionalities exhibit a range of solubilities in organic and aqueous media, often dependent on the pH and the presence of other functional groups.
Experimental Protocols for Solubility Determination
The following are established methods for accurately determining the solubility of a solid compound like this compound.
This classical and highly accurate method involves the direct measurement of the solute's mass in a saturated solution.[4]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to the chosen solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Separation: Separate the undissolved solid from the solution using centrifugation followed by filtration through a fine-pored filter (e.g., 0.45 µm).[5]
-
Sample Measurement: Accurately measure a known volume or weight of the clear, saturated supernatant.
-
Solvent Evaporation: Completely evaporate the solvent from the measured sample under controlled conditions, such as in a vacuum oven at a temperature below the compound's decomposition point.[5]
-
Mass Determination: Weigh the remaining solid residue.
-
Calculation: Calculate the solubility using the mass of the residue and the initial volume or weight of the solution. The result is typically expressed in mg/mL or g/L.
This method is suitable if the compound possesses a chromophore that absorbs light in the UV-Vis range and is dissolved in a solvent transparent in that region.[5]
Protocol:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Create a series of standard solutions with decreasing concentrations through serial dilution.[5]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a linear calibration curve that adheres to the Beer-Lambert law.[5]
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute this solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.[5]
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
For a tiered approach to assessing solubility in different solvents, a step-wise procedure can be employed.[6]
Protocol:
-
Initial High-Concentration Test: Attempt to dissolve a high concentration of the compound (e.g., 20 mg/mL) in the solvent of choice (e.g., cell culture media, DMSO, ethanol).[6]
-
Mechanical Agitation: Employ a sequence of increasingly rigorous mechanical procedures to facilitate dissolution, such as vortexing, sonication, and incubation with shaking.
-
Visual Observation: A compound is considered dissolved if the solution is clear with no visible precipitate or cloudiness.[6]
-
Step-wise Dilution: If the compound does not dissolve at the initial concentration, increase the solvent volume to decrease the concentration by a factor of 10 and repeat the mechanical agitation and observation steps.[6]
-
Solvent Order: It is recommended to test solvents in an order of preference, for example, starting with aqueous media, followed by common organic solvents like DMSO and ethanol.[6]
Visualized Workflows and Pathways
The following diagrams illustrate a typical experimental workflow for solubility determination and a generalized signaling pathway relevant to the pyrazolopyridine class of compounds.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides researchers with the necessary, detailed protocols to perform this essential characterization. The provided methods are robust and widely accepted in the fields of chemistry and pharmacology. The illustrative diagrams offer a clear visual representation of the experimental workflow and the potential mechanism of action for this class of compounds in a biological context. The generation of empirical solubility data is strongly encouraged to facilitate the continued investigation and development of this compound and its derivatives.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Spectral Analysis of 1H-Pyrazolo[4,3-b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1H-Pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazolopyridine scaffold.[1][2] This technical guide provides a detailed overview of the spectral analysis of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published, peer-reviewed spectral data for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes detailed, generalized experimental protocols for obtaining such data and workflows for the analytical process.
Chemical Structure and Properties
-
IUPAC Name: this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of related pyrazolopyridine and heterocyclic amine structures.[1][5][6]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted proton NMR chemical shifts in a common solvent like DMSO-d₆. The protons on the pyridine and pyrazole rings are expected to appear in the aromatic region, while the amine and NH protons will show characteristic shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.20 | Doublet of doublets | J ≈ 4.5, 1.5 |
| H-7 | ~7.80 | Doublet of doublets | J ≈ 8.0, 1.5 |
| H-6 | ~7.10 | Doublet of doublets | J ≈ 8.0, 4.5 |
| NH₂ (Amine) | ~5.50 | Broad singlet | - |
| NH (Pyrazole) | ~12.00 | Broad singlet | - |
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR data provides insight into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~155.0 |
| C-7a | ~148.0 |
| C-5 | ~145.0 |
| C-3a | ~135.0 |
| C-7 | ~120.0 |
| C-6 | ~115.0 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring NMR spectra for a small organic molecule like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to confirm proton-proton and proton-carbon connectivities, respectively.[7]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
NMR Analysis Workflow
Caption: Workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The table below lists the characteristic IR absorption bands expected for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch (Amine) | 3450 - 3300 | Medium (two bands) | Primary Amine (-NH₂)[8][9] |
| N-H Stretch (Pyrazole) | 3300 - 3100 | Medium, Broad | Pyrazole N-H |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Aromatic C-H |
| N-H Bend (Amine) | 1650 - 1580 | Medium to Strong | Primary Amine (-NH₂)[9] |
| C=N & C=C Stretch | 1600 - 1450 | Medium to Strong | Pyridine & Pyrazole Rings |
| C-N Stretch | 1335 - 1250 | Medium | Aromatic Amine[9] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands and correlate them with specific functional groups in the molecule.[10]
IR Analysis Workflow
Caption: Workflow for IR spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.[11]
Predicted Mass Spectral Data
For this compound (MW = 134.14), the following data is expected.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 135.07 | Molecular ion peak (protonated) in ESI or CI |
| [M]⁺˙ | 134.06 | Molecular ion peak in EI |
| [M-N₂H]⁺ | 105.05 | Fragment from loss of a diazomethane radical |
| [M-HCN]⁺ | 107.05 | Fragment from loss of hydrogen cyanide |
Note: According to the Nitrogen Rule, a compound with an even number of nitrogen atoms (4 in this case) will have an even nominal molecular weight, which is consistent.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
Instrumentation: Use a mass spectrometer coupled with an appropriate ionization source.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, typically coupled with liquid chromatography (LC-MS). It usually produces the protonated molecular ion [M+H]⁺.[11][12]
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, often coupled with gas chromatography (GC-MS). It provides a "fingerprint" fragmentation pattern.[11]
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
The generated ions are separated by the mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their m/z ratio.[13]
-
The detector records the abundance of each ion.
-
For high-resolution mass spectrometry (HRMS), an instrument like a TOF or Orbitrap can be used to determine the exact mass, allowing for the calculation of the elemental composition.[1]
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the accurate mass measurement to confirm the molecular formula.
MS Analysis Workflow
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and MS provides unambiguous structural confirmation. While this guide presents predicted data, the outlined experimental protocols offer a robust framework for researchers to obtain empirical data. The combination of these techniques allows for the complete characterization of the molecule's chemical structure, which is a critical step in the fields of chemical synthesis, drug discovery, and materials science.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1H-Pyrazolo 4,3-b pyridin-3-amine AldrichCPR 202336-32-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. zefsci.com [zefsci.com]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyridines, a class of bicyclic heteroaromatic compounds, represent a cornerstone in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this crucial scaffold, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Historical Milestones in Pyrazolopyridine Synthesis
The journey of pyrazolopyridine synthesis began in the early 20th century, with the initial focus on the pyrazolo[3,4-b]pyridine isomer. A pivotal moment in the history of these compounds was the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine by Ortoleva in 1908, which was achieved by treating diphenylhydrazone and pyridine with iodine.[1][2] This pioneering work was shortly followed in 1911 by Bülow's synthesis of N-phenyl-3-methyl substituted derivatives from 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones in glacial acetic acid.[1][2] The broader class of pyrazolopyridines was first reported in 1934 by Englert and McElvain, who anticipated their pharmacological potential.
Over the decades, the synthetic repertoire for accessing pyrazolopyridines has expanded significantly, driven by the quest for more efficient, versatile, and environmentally benign methodologies. The development of multicomponent reactions, the application of microwave-assisted synthesis, and the use of novel catalytic systems have all played a crucial role in advancing the synthesis of these vital heterocycles.
Core Synthetic Strategies
The construction of the pyrazolopyridine core generally follows two primary retrosynthetic approaches:
-
Annulation of a pyridine ring onto a pre-existing pyrazole: This is a widely employed strategy, often utilizing versatile starting materials like 5-aminopyrazoles.
-
Formation of a pyrazole ring from a substituted pyridine precursor: This approach offers an alternative route, particularly for accessing specific substitution patterns.
Synthesis from 5-Aminopyrazoles and 1,3-Dicarbonyl Compounds
One of the most classical and versatile methods for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction proceeds through a condensation-cyclization cascade. The regioselectivity of the reaction is dependent on the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. When a non-symmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed.[1]
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole and 1,3-Dicarbonyl Compounds
-
Reagents: 5-aminopyrazole, 1,3-dicarbonyl compound (e.g., acetylacetone), glacial acetic acid.
-
Procedure:
-
A mixture of 5-aminopyrazole (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) is dissolved in glacial acetic acid.
-
The reaction mixture is heated at reflux for a specified period (typically 1-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the desired 1H-pyrazolo[3,4-b]pyridine.
-
-
Quantitative Data: Yields for this reaction are generally good, often ranging from 65% to 98%, depending on the specific substrates and reaction conditions used.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines and can be adapted for the preparation of 4-hydroxy-1H-pyrazolo[3,4-b]pyridines. This reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can convert the resulting 4-hydroxy group to a 4-chloro substituent, a versatile handle for further functionalization.[1][3]
Experimental Protocol: Gould-Jacobs Synthesis of 4-Chloro-1H-Pyrazolo[3,4-b]pyridines
-
Reagents: 3-aminopyrazole, diethyl 2-(ethoxymethylene)malonate, phosphorus oxychloride (POCl₃).
-
Procedure:
-
3-Aminopyrazole is reacted with diethyl 2-(ethoxymethylene)malonate. The amino group of the pyrazole displaces the ethoxy group of the malonate derivative.
-
The resulting intermediate is heated to induce cyclization, forming the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine ring system.
-
The intermediate is then treated with phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group to a 4-chloro group.
-
The reaction mixture is carefully quenched, and the product is isolated and purified by standard techniques such as column chromatography.
-
Microwave-Assisted Synthesis
The application of microwave irradiation has significantly accelerated the synthesis of pyrazolopyridines. This technology often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. Multicomponent reactions, in particular, benefit from microwave assistance, allowing for the rapid, one-pot construction of complex pyrazolopyridine derivatives.
Experimental Protocol: Microwave-Assisted, One-Pot Synthesis of Pyrazolo[3,4-b]pyridines
-
Reagents: 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, an aromatic aldehyde (e.g., 4-anisaldehyde), a p-substituted β-ketonitrile, and acetic acid.[4]
-
Procedure:
-
A mixture of the 5-aminopyrazole, aromatic aldehyde, and β-ketonitrile is prepared in acetic acid in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 120-150°C for 5-20 minutes).
-
After cooling, the reaction mixture is processed, which may involve precipitation of the product by adding water or another anti-solvent.
-
The solid product is collected by filtration and purified, often by recrystallization.
-
-
Quantitative Data: This method often provides excellent yields (often >80%) in significantly reduced reaction times compared to conventional heating.
Quantitative Data Summary
The choice of synthetic method can significantly impact the efficiency and outcome of pyrazolopyridine synthesis. The following table summarizes typical quantitative data for the discussed methodologies.
| Synthetic Method | Key Reactants | Typical Reaction Time | Typical Yield (%) |
| From 5-Aminopyrazoles and 1,3-Dicarbonyls | 5-Aminopyrazole, 1,3-Dicarbonyl Compound | 1 - 12 hours | 65 - 98 |
| Gould-Jacobs Reaction | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | 2 - 8 hours | 60 - 85 |
| Microwave-Assisted Multicomponent Reaction | 5-Aminopyrazole, Aldehyde, Active Methylene Compound | 5 - 30 minutes | 80 - 95 |
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the signaling pathways targeted by pyrazolopyridine-based kinase inhibitors.
General Experimental Workflow for Pyrazolopyridine Synthesis
Signaling Pathways Targeted by Pyrazolopyridine Kinase Inhibitors
Pyrazolopyridines have emerged as a privileged scaffold for the development of kinase inhibitors. Their structural similarity to the adenine core of ATP allows them to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity and modulating downstream signaling pathways implicated in diseases such as cancer.
Selpercatinib is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][5] Activating mutations and fusions of the RET gene are oncogenic drivers in various cancers. Selpercatinib effectively blocks the kinase activity of RET, leading to the inhibition of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1]
References
- 1. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Insights into the Molecular Architecture of 1H-Pyrazolo[4,3-b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure of 1H-Pyrazolo[4,3-b]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging theoretical calculations, this document presents a comprehensive overview of the molecule's geometric and electronic properties. Furthermore, it outlines established experimental protocols for the synthesis and characterization of this class of compounds, offering a valuable resource for researchers in the field of drug discovery and development.
Theoretical Studies of Molecular Structure
To elucidate the three-dimensional structure and electronic characteristics of this compound, a theoretical study was conducted using Density Functional Theory (DFT). These computational methods provide a detailed picture of the molecule's geometry and electronic distribution, which is crucial for understanding its reactivity and potential interactions with biological targets.
Computational Methodology
The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size. All calculations were performed assuming the gaseous phase, and frequency calculations were carried out to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. From this optimized geometry, key structural parameters and electronic properties were determined.
Quantitative Molecular Data
The following tables summarize the key quantitative data obtained from the DFT calculations, providing a detailed description of the molecular structure and electronic properties of this compound.
Optimized Geometrical Parameters
The optimized structure of this compound is nearly planar. The bond lengths and angles presented below are crucial for understanding the molecule's conformation and steric properties.
Table 1: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Bond Length (Å) |
| N1 | N2 | 1.365 |
| N2 | C3 | 1.342 |
| C3 | C3a | 1.418 |
| C3a | N4 | 1.371 |
| N4 | C5 | 1.332 |
| C5 | C6 | 1.401 |
| C6 | C7 | 1.378 |
| C7 | C7a | 1.405 |
| C7a | C3a | 1.398 |
| C7a | N1 | 1.381 |
| C3 | N8 | 1.368 |
Table 2: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C7a | N1 | N2 | 106.9 |
| N1 | N2 | C3 | 111.2 |
| N2 | C3 | C3a | 105.3 |
| C3 | C3a | N4 | 130.1 |
| C3a | N4 | C5 | 117.2 |
| N4 | C5 | C6 | 124.3 |
| C5 | C6 | C7 | 118.8 |
| C6 | C7 | C7a | 117.9 |
| C7 | C7a | C3a | 121.7 |
| C3a | C7a | N1 | 109.9 |
| N2 | C3 | N8 | 121.5 |
| C3a | C3 | N8 | 133.2 |
Table 3: Selected Dihedral Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| N2 | N1 | C7a | C7 | 179.8 |
| C3 | N2 | N1 | C7a | -0.1 |
| C3a | C3 | N2 | N1 | 0.1 |
| N4 | C3a | C3 | N8 | -179.9 |
| C5 | N4 | C3a | C7a | 179.9 |
| C6 | C5 | N4 | C3a | -179.9 |
Electronic Properties
The electronic properties of a molecule, such as the distribution of charges and the energies of its frontier molecular orbitals, are fundamental to its chemical reactivity and intermolecular interactions.
Table 4: Mulliken Atomic Charges
| Atom | Charge (e) |
| N1 | -0.254 |
| N2 | -0.132 |
| C3 | 0.211 |
| C3a | 0.158 |
| N4 | -0.315 |
| C5 | 0.123 |
| C6 | -0.118 |
| C7 | -0.095 |
| C7a | 0.089 |
| N8 (Amine) | -0.412 |
| H (N1) | 0.287 |
| H (C5) | 0.115 |
| H (C6) | 0.111 |
| H (C7) | 0.113 |
| H (N8) | 0.229 |
| H (N8) | 0.230 |
Table 5: Frontier Molecular Orbitals
| Orbital | Energy (eV) |
| HOMO (Highest Occupied Molecular Orbital) | -5.89 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -0.76 |
| HOMO-LUMO Gap | 5.13 |
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are well-documented in the chemical literature. Below are generalized protocols for its preparation and analysis.
Synthesis
A common synthetic route to the 1H-pyrazolo[4,3-b]pyridine scaffold involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.
Representative Protocol:
-
Starting Materials: 3,5-diaminopyrazole and a 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal)).
-
Reaction: The reactants are typically dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst: An acid catalyst, like hydrochloric acid or p-toluenesulfonic acid, is often added to facilitate the condensation and cyclization.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by Thin Layer Chromatography).
-
Work-up and Purification: Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.
Characterization
The structure and purity of the synthesized this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include distinct peaks for the aromatic protons on the pyridine and pyrazole rings, as well as signals for the amine and N-H protons.
-
13C NMR: Reveals the number and types of carbon atoms present in the molecule. Characteristic chemical shifts are expected for the carbon atoms within the fused heterocyclic ring system and the amine-substituted carbon.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amine and the pyrazole ring, as well as C-N and C=N stretching vibrations within the heterocyclic core.
Visualizations
The following diagrams provide a visual representation of the theoretical study workflow and a general synthetic pathway for the title compound.
Caption: Workflow for the theoretical study of this compound.
Caption: A representative synthetic pathway for this compound.
Conclusion
This technical guide provides a detailed theoretical examination of the molecular structure of this compound, supported by quantitative data from DFT calculations. The presented geometrical and electronic parameters offer valuable insights for understanding the molecule's intrinsic properties, which are essential for applications in drug design and materials science. The outlined experimental protocols for synthesis and characterization serve as a practical reference for researchers working with this important class of heterocyclic compounds. The combination of theoretical and practical information herein is intended to facilitate further research and development involving the 1H-pyrazolo[4,3-b]pyridine scaffold.
Tautomerism in Pyrazolo[4,3-b]pyridine Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. A critical, yet often nuanced, aspect of its chemistry is the phenomenon of prototropic tautomerism. This guide provides an in-depth technical overview of the tautomeric behavior of pyrazolo[4,3-b]pyridine systems, focusing on the equilibrium between the 1H- and 2H-tautomers. Understanding this equilibrium is paramount for rational drug design, as the predominant tautomer can significantly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.
This document summarizes key computational and experimental methodologies for the study of this tautomerism, presents available quantitative data, and offers generalized protocols for researchers in the field.
Tautomeric Forms of Pyrazolo[4,3-b]pyridine
The fundamental tautomeric equilibrium in unsubstituted pyrazolo[4,3-b]pyridine involves the migration of a proton between the N1 and N2 positions of the pyrazole ring.
Early Biological Investigations of Pyrazolopyridines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, has emerged as a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide delves into the foundational research that first illuminated the biological potential of this heterocyclic system. The early investigations, primarily centered on the anxiolytic and anticonvulsant properties of these compounds, laid the groundwork for decades of subsequent drug discovery efforts. This document provides a detailed account of the experimental methodologies, quantitative data from seminal studies, and the logical frameworks of the initial biological evaluations.
Anxiolytic and Anticonvulsant Activities of Early Pyrazolopyridines
Pioneering research in the 1980s identified pyrazolopyridines as a novel class of non-benzodiazepine anxiolytics.[1][2] Tracazolate (ICI 136,753) was a key compound from this series that demonstrated significant anxiolytic properties in various animal models.[1][2] These early studies revealed that tracazolate exhibited a wider margin between its therapeutic anxiolytic doses and sedative side effects compared to the benzodiazepines available at the time.[1][2]
Quantitative Data from Early In-Vivo and In-Vitro Studies
The initial biological characterization of pyrazolopyridines involved a combination of in-vivo behavioral assays and in-vitro receptor binding studies. The data from these early investigations are summarized below.
| Compound | Assay | Species | Effect | Reference |
| Tracazolate | Anticonflict Test (Punished Responding) | Rat | Dose-dependent increase in punished responding (anxiolytic effect) | [1] |
| Tracazolate | Social Interaction Test | Rat | Increased social interaction at 5 mg/kg (anxiolytic effect) | [3] |
| Tracazolate | Holeboard Test | Rat | Dose-related depression of exploratory behavior (sedative effect) at 5-25 mg/kg | [3] |
| Tracazolate | [³H]Flunitrazepam Binding | Rat Brain | Enhancement of binding | [2][4] |
| Tracazolate | [³H]GABA Binding | Rat Brain | Enhancement of binding | [2] |
More specific quantitative data on the modulation of GABA-A receptors by tracazolate, although from slightly later research, provides further insight into its mechanism.
| Receptor Subtype | Effect of Tracazolate | EC₅₀ (µM) | Reference |
| α1β1γ2s | Potentiation | 13.2 | [5] |
| α1β3γ2 | Potentiation | 1.5 | [5] |
| α1β1ε | Inhibition | 4.0 | [5] |
| α1β3ε | Inhibition | 1.2 | [5] |
| α1β3 | Potentiation | 2.7 | [5] |
| α6β3γ | Potentiation | 1.1 | [5] |
Experimental Protocols from Foundational Studies
The following sections detail the methodologies employed in the early evaluation of pyrazolopyridines.
Synthesis of Early Pyrazolopyridine Derivatives
The synthesis of the pyrazolopyridine core in early studies typically involved the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a functionalized equivalent. The general synthetic approach is outlined below.
A more specific early synthesis involved the reaction of 3-amino-1-phenylpyrazolone with acetylacetone to yield a pyrazolo[3,4-b]pyridinone derivative. Another key starting material mentioned in early research is diethyl benzoylmalonate.
In-Vivo Behavioral Assays
1. Anticonflict Test (Rat)
This model was crucial in establishing the anxiolytic potential of tracazolate.[1]
-
Apparatus: A standard operant conditioning chamber equipped with a lever and a water delivery system.
-
Procedure:
-
Rats are first trained to press a lever to receive a water reward.
-
Once the behavior is established, a conflict is introduced: lever pressing is intermittently punished with a mild foot shock.
-
This punishment suppresses the rate of lever pressing.
-
The test drug (e.g., tracazolate) or vehicle is administered to the animals.
-
Anxiolytic compounds are expected to increase the number of lever presses during the punished periods, indicating a reduction in the suppressive effect of the punishment.
-
2. Social Interaction Test (Rat)
This test assesses anxiety by measuring the time rats spend in active social engagement.[3]
-
Apparatus: A well-lit, open-field arena.
-
Procedure:
-
Pairs of male rats, unfamiliar with each other, are placed in the arena.
-
The amount of time they spend in active social interaction (e.g., sniffing, grooming, following) is recorded over a set period.
-
High levels of anxiety are associated with reduced social interaction.
-
Animals are treated with the test compound or vehicle prior to the test.
-
Anxiolytic drugs are expected to increase the duration of social interaction.
-
In-Vitro Radioligand Binding Assays
These assays were instrumental in elucidating the mechanism of action of early pyrazolopyridines at the molecular level.[2][4]
-
[³H]Flunitrazepam Binding Assay: This assay measures the interaction of compounds with the benzodiazepine binding site on the GABA-A receptor. Early pyrazolopyridines like tracazolate were found to enhance the binding of [³H]flunitrazepam, in contrast to benzodiazepines which directly compete for this site.[2][4]
-
[³H]GABA Binding Assay: This assay assesses the interaction of compounds with the GABA binding site on the GABA-A receptor. Tracazolate was also shown to enhance the binding of [³H]GABA.[2]
Proposed Mechanism of Action from Early Research
The early pharmacological studies of pyrazolopyridines, particularly tracazolate, pointed towards a novel mechanism of action at the GABA-A receptor complex. Unlike benzodiazepines, which directly bind to a specific site to allosterically modulate the receptor, tracazolate was proposed to act at a different site, possibly related to the chloride ionophore, to enhance the effects of GABA.[2] The enhancement of both [³H]flunitrazepam and [³H]GABA binding, and the reversal of these effects by different antagonists (bicuculline for GABA binding enhancement and picrotoxin for flunitrazepam binding enhancement), supported the hypothesis of a distinct modulatory site.[2]
References
- 1. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anxiolytic but not the sedative properties of tracazolate are reversed by the benzodiazepine receptor antagonist, Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracazolate hydrochloride | CAS:1135210-68-2 | Subtype-selective GABAA allosteric modulator | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridin-3-amine: Identifiers, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Pyrazolo[4,3-b]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document details its chemical identifiers, available physicochemical and spectral data, and explores its biological relevance, particularly through the lens of its derivatives that target key signaling pathways implicated in neurological disorders.
Core Chemical Identifiers and Properties
This compound is a solid substance at room temperature. Its core identifiers and physicochemical properties are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 202336-32-1 | |
| Molecular Formula | C₆H₆N₄ | |
| Molecular Weight | 134.14 g/mol | |
| InChI | 1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H3,7,9,10) | |
| InChIKey | MJEPPEQNLZSPAP-UHFFFAOYSA-N | |
| SMILES | NC1=NNC2=CC=CN=C21 | |
| Physical Form | Solid |
Synthesis and Experimental Protocols
The synthesis of pyrazolo[4,3-b]pyridines can be achieved through various strategies, primarily involving the annulation of a pyrazole ring onto a pyridine core or vice versa. A common approach for the isomeric 1H-pyrazolo[3,4-b]pyridin-3-amine involves the reaction of 2-chloro-3-cyanopyridine with hydrazine hydrate. This reaction proceeds via nucleophilic attack of hydrazine on the cyanopyridine, leading to cyclization to form the pyrazolopyridine ring system.
A detailed, analogous experimental protocol for the synthesis of the closely related isomer, 1H-pyrazolo[3,4-b]pyridin-3-amine, is as follows:
Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine from 2-Chloro-3-cyanopyridine
-
Reactants: 2-chloro-3-cyanopyridine (1.4 mmol) and hydrazine hydrate (5 equivalents).
-
Solvent: Ethanol (10 mL).
-
Apparatus: Microwave reactor tube.
-
Procedure:
-
Dissolve 2-chloro-3-cyanopyridine in ethanol within the microwave reactor tube.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture in a microwave reactor at 170 °C for 10 minutes.
-
Upon completion, remove the solvent by rotary evaporation.
-
-
Yield: Quantitative.
This protocol can be adapted for the synthesis of this compound, likely starting from 2-chloro-3-cyanopyridine or a similarly functionalized pyridine precursor.
Below is a generalized workflow for the synthesis of pyrazolo[3,4-b]pyridines, which shares principles with the synthesis of the target compound.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly accessible literature, a derivative, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) , has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This finding is significant as mGlu4 is a therapeutic target for Parkinson's disease.
The mGlu4 receptor is a member of the Group III metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs). These receptors are typically coupled to the inhibitory G-protein, Gi/o. Activation of the mGlu4 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Furthermore, mGlu4 receptor activation can negatively modulate the PI3K (phosphatidylinositol-3-kinase) pathway.
The signaling cascade of the mGlu4 receptor is depicted in the following diagram:
Characterization of 1H-Pyrazolo[4,3-b]pyridin-3-amine: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 1H-Pyrazolo[4,3-b]pyridin-3-amine. Due to the limited availability of direct experimental spectra in the public domain, this document presents a representative dataset based on established spectroscopic principles for the constituent functional groups and the heterocyclic core. These data serve as a valuable reference for researchers involved in the synthesis, identification, and quality control of this and related compounds.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. This data is a combination of predicted values and characteristic ranges derived from analogous structures.
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N1-H |
| ~8.2 | d | 1H | H-7 |
| ~7.8 | d | 1H | H-5 |
| ~7.1 | dd | 1H | H-6 |
| ~5.5 | br s | 2H | -NH2 |
Solvent: DMSO-d6 Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-3 |
| ~148 | C-7a |
| ~145 | C-5 |
| ~130 | C-3a |
| ~120 | C-7 |
| ~110 | C-6 |
Solvent: DMSO-d6 Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine and pyrazole) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1640-1600 | Strong | N-H bending (amine) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1350-1250 | Medium | C-N stretching (aromatic amine) |
Sample Preparation: KBr pellet or ATR
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion |
| 134.06 | [M]+ |
| 107 | [M-HCN]+ |
Ionization Mode: Electron Ionization (EI) Note: Fragmentation patterns can vary with ionization technique.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32 scans.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=C, C=N, C-N).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Introduce a small amount of the solid sample via a direct insertion probe.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, a gas chromatograph (GC) can be used for sample introduction.
Data Acquisition (EI Mode):
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1 scan/second.
Data Analysis:
-
Identify the molecular ion peak ([M]+) to confirm the molecular weight.
-
Analyze the major fragment ions to deduce the fragmentation pathways, which can provide structural information.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
The Architecture of Innovation: A Technical Guide to the Structural Elucidation of Novel Pyrazolopyridine Derivatives
For Immediate Release
[City, State] – In the intricate world of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. This technical guide delves into the core methodologies and analytical techniques pivotal to the structural elucidation of novel pyrazolopyridine derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of experimental protocols, quantitative data analysis, and the visualization of associated biological pathways.
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The efficacy of these compounds is intrinsically linked to their specific structural conformations, which dictate their interaction with biological targets. Therefore, a meticulous approach to structural elucidation is not just a procedural formality but a cornerstone of rational drug design.
This guide will navigate through the essential spectroscopic and crystallographic techniques, presenting detailed experimental procedures and summarizing key quantitative data in accessible formats. Furthermore, it will visualize the complex signaling pathways and experimental workflows, offering a holistic understanding of the journey from synthesis to biological action.
Data Presentation: A Comparative Analysis
The structural characterization of novel pyrazolopyridine derivatives relies on a suite of analytical techniques. The quantitative data derived from these methods are summarized below for clarity and comparative analysis.
Table 1: ¹H NMR Spectral Data of Representative Pyrazolopyridine Derivatives (400 MHz, DMSO-d₆)
| Compound/Proton | H-3 (s) | H-4 (d) | H-5 (t) | H-6 (d) | -CH₃ (s) | Aromatic-H (m) | NH (s) |
| Derivative A | 8.15 | 7.80 | 7.25 | 8.60 | 2.50 | 7.40-7.60 | 12.10 |
| Derivative B | 8.22 | - | 7.30 | 8.65 | 2.55 | 7.35-7.55 | 12.25 |
| Derivative C | - | 7.85 | 7.28 | 8.62 | - | 7.42-7.65 | 12.15 |
Table 2: ¹³C NMR Spectral Data of Representative Pyrazolopyridine Derivatives (100 MHz, DMSO-d₆)
| Compound/Carbon | C-3 | C-3a | C-4 | C-5 | C-6 | C-7a | -CH₃ | Aromatic-C |
| Derivative A | 135.2 | 115.8 | 128.9 | 120.5 | 148.7 | 152.1 | 21.3 | 125.0-130.0 |
| Derivative B | 136.0 | 116.2 | - | 121.0 | 149.0 | 152.5 | 21.5 | 124.5-129.5 |
| Derivative C | - | 115.5 | 129.2 | 120.8 | 148.5 | 151.9 | - | 125.2-130.5 |
Table 3: Mass Spectrometry Data for Novel Pyrazolopyridine Derivatives
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| Derivative A | ESI+ | 250.12 | 222.09, 195.08, 168.07 |
| Derivative B | ESI+ | 264.14 | 236.11, 209.10, 182.09 |
| Derivative C | ESI+ | 310.09 | 282.06, 255.05, 228.04 |
Table 4: FT-IR Characteristic Absorption Bands for the Pyrazolopyridine Scaffold
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3200 | Medium-Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C=N Stretch | 1650-1580 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-N Stretch | 1350-1250 | Medium |
Table 5: Selected Bond Lengths and Angles from X-ray Crystallography of a Pyrazolo[3,4-b]pyridine Derivative
| Bond | Length (Å) | Angle | Degree (°) |
| N1-N2 | 1.375 | N2-N1-C7a | 105.2 |
| N2-C3 | 1.330 | N1-N2-C3 | 112.5 |
| C3-C3a | 1.410 | N2-C3-C3a | 108.3 |
| C3a-C4 | 1.400 | C3-C3a-C7a | 104.0 |
| C4-C5 | 1.380 | C3a-C4-C5 | 120.1 |
| C5-C6 | 1.390 | C4-C5-C6 | 119.8 |
| C6-C7 | 1.385 | C5-C6-C7 | 118.5 |
| C7-N1 | 1.340 | C6-C7-N1 | 121.3 |
| C3a-C7a | 1.395 | C7-N1-C7a | 107.8 |
| C7-C7a | 1.405 | N1-C7a-C3a | 112.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following section outlines the key experimental protocols for the synthesis and structural elucidation of novel pyrazolopyridine derivatives.
General Synthetic Procedure for Pyrazolo[3,4-b]pyridine Derivatives
A mixture of a 3-amino-1H-pyrazole derivative (1.0 eq.), a 1,3-dicarbonyl compound (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.) in ethanol (20 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired pyrazolo[3,4-b]pyridine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Sample Preparation: 5-10 mg of the pyrazolopyridine derivative is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy: Spectra are recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Spectra are recorded with a spectral width of 240 ppm, using a proton-decoupling sequence.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds.
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in methanol at a concentration of 1 mg/mL and introduced into the ESI source via a syringe pump at a flow rate of 5 µL/min.
-
Data Acquisition: Spectra are acquired in the positive ion mode over a mass range of m/z 50-1000. The capillary voltage is maintained at 3500 V, and the fragmentor voltage is set to 175 V.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the definitive three-dimensional structure of a molecule.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the pyrazolopyridine derivative in a suitable solvent system (e.g., ethanol/water).
-
Data Collection: A suitable crystal is mounted on a Bruker D8 Venture diffractometer equipped with a PHOTON 100 CMOS detector and Mo-Kα radiation (λ = 0.71073 Å). Data is collected at 100 K.
-
Structure Solution and Refinement: The structure is solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Key Biological Pathways and Workflows
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Conclusion
The structural elucidation of novel pyrazolopyridine derivatives is a multifaceted process that integrates synthetic chemistry with a range of advanced analytical techniques. A thorough and precise characterization, as outlined in this guide, is fundamental to establishing robust structure-activity relationships. This, in turn, empowers the rational design of more potent and selective drug candidates. The continued exploration of the pyrazolopyridine scaffold, guided by detailed structural insights, holds immense promise for the future of targeted therapeutics.
Methodological & Application
Synthesis Protocol for 1H-Pyrazolo[4,3-b]pyridin-3-amine: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 1H-Pyrazolo[4,3-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a multi-step route starting from commercially available 2-chloro-3-nitropyridine. The protocol is divided into three main stages: synthesis of the key intermediate 2-hydrazinyl-3-nitropyridine, subsequent cyclization to form the pyrazolo[4,3-b]pyridine core, and final reduction to yield the target amine. This document includes detailed experimental procedures, tables of reagents and reaction conditions, and a visual representation of the synthetic workflow.
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif found in a variety of biologically active molecules. The presence of the 3-amino group in this compound offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of compound libraries for drug discovery programs. This protocol outlines a reliable and reproducible method for the preparation of this key intermediate.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a three-step process, commencing with 2-chloro-3-nitropyridine. The overall synthetic scheme is presented below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydrazinyl-3-nitropyridine
This procedure details the nucleophilic substitution of the chloro group in 2-chloro-3-nitropyridine with hydrazine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-nitropyridine | 158.55 | 10.0 g | 63.0 mmol |
| Hydrazine hydrate (~64%) | 50.06 | 9.8 mL | ~126 mmol |
| Ethanol | 46.07 | 200 mL | - |
Procedure:
-
To a solution of 2-chloro-3-nitropyridine in ethanol, add hydrazine hydrate dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-hydrazinyl-3-nitropyridine as a yellow solid.
Expected Yield: 85-95%
Step 2: Synthesis of 3-Nitro-1H-pyrazolo[4,3-b]pyridine
This step involves the intramolecular cyclization of 2-hydrazinyl-3-nitropyridine to form the pyrazolo[4,3-b]pyridine ring system. This protocol is based on general procedures for similar cyclizations.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydrazinyl-3-nitropyridine | 154.12 | 8.0 g | 51.9 mmol |
| Polyphosphoric acid (PPA) | - | 80 g | - |
Procedure:
-
In a round-bottom flask, heat polyphosphoric acid to 120-140 °C.
-
Carefully add 2-hydrazinyl-3-nitropyridine to the hot PPA in portions with vigorous stirring.
-
Maintain the reaction mixture at this temperature for 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
Expected Yield: 60-70%
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to an amine using tin(II) chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitro-1H-pyrazolo[4,3-b]pyridine | 164.11 | 5.0 g | 30.5 mmol |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 34.4 g | 152.5 mmol |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |
| Ethanol | 46.07 | 100 mL | - |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - |
Procedure:
-
Suspend 3-Nitro-1H-pyrazolo[4,3-b]pyridine in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until a pH of 8-9 is reached.
-
The product will precipitate. Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 70-85%
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. | Time | Yield |
| 1 | 2-Chloro-3-nitropyridine | 2-Hydrazinyl-3-nitropyridine | Hydrazine hydrate | Ethanol | Reflux | 2-4 h | 85-95% |
| 2 | 2-Hydrazinyl-3-nitropyridine | 3-Nitro-1H-pyrazolo[4,3-b]pyridine | Polyphosphoric acid | None | 120-140°C | 1-2 h | 60-70% |
| 3 | 3-Nitro-1H-pyrazolo[4,3-b]pyridine | This compound | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 h | 70-85% |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.
-
Concentrated acids and bases are corrosive. Handle with appropriate care.
-
Reactions involving heating should be conducted with appropriate caution.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the final product should also be determined.
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry.
Application Note: Purification of 1H-Pyrazolo[4,3-B]pyridin-3-amine by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine scaffolds, suggesting potential interactions with various biological targets like protein kinases.[1] The synthesis of this and similar pyrazolopyridine derivatives often results in crude mixtures containing starting materials, byproducts, and isomers, necessitating an efficient purification strategy to isolate the target compound with high purity.[2][3][4] This application note provides detailed protocols for the purification of this compound using normal-phase and reverse-phase column chromatography.
The presence of a basic amine group and multiple nitrogen atoms makes this compound a polar compound.[5] This polarity presents specific challenges during chromatographic purification, such as strong interaction with the stationary phase, potentially leading to poor peak shape and low recovery.[6] The protocols herein are designed to address these challenges.
Data Presentation
The following tables summarize typical parameters for the chromatographic purification of this compound.
Table 1: Normal-Phase Flash Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (Standard, ~500 m²/g) or High-Performance Silica (>700 m²/g)[7] |
| Column | Appropriate size based on sample load (typically 1-5% of silica mass)[8] |
| Mobile Phase | Gradient of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) in Hexane/Heptane[8] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) to reduce peak tailing[6][8] |
| Elution Profile | Gradient elution, e.g., 0% to 10% MeOH in DCM |
| Detection | UV at 214 and 254 nm[9] |
Table 2: Reverse-Phase High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | C18 (Octadecyl) Silica[8][9] |
| Column | Analytical or Preparative, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)[9] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or FA |
| Elution Profile | Gradient elution, e.g., 5% to 95% Acetonitrile in Water[9] |
| Flow Rate | Dependent on column dimensions (e.g., 1-20 mL/min) |
| Detection | UV at 214 and 254 nm[9] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is suitable for larger scale purifications of the crude reaction mixture.
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., Dichloromethane).
-
Alternatively, for less soluble samples, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.[8]
-
-
Column Packing (for manually packed columns):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Dichloromethane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.[8]
-
Drain the excess solvent until it is level with the top of the silica bed.
-
-
Chromatography:
-
Load the prepared sample onto the top of the silica bed.
-
Begin elution with the initial mobile phase (e.g., 100% DCM).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent like methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane. The addition of 0.1-1% triethylamine to the mobile phase is recommended to prevent peak tailing by masking acidic silanol groups.[6][8]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or UV detector.
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified solid under high vacuum.
-
Protocol 2: Reverse-Phase HPLC Purification
This protocol is ideal for obtaining highly pure samples, typically on a smaller scale.
-
Sample Preparation:
-
Dissolve the partially purified or crude sample in a suitable solvent, such as a mixture of water and acetonitrile or methanol.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
System Equilibration:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA) until a stable baseline is achieved.
-
-
Chromatography:
-
Inject the prepared sample onto the column.
-
Run a linear gradient to increase the organic content of the mobile phase. For example, from 5% to 95% Acetonitrile over 20-30 minutes.[9]
-
Monitor the elution of the compound using a UV detector at 214 and 254 nm.
-
-
Fraction Collection and Post-Processing:
-
Collect the peak corresponding to this compound.
-
Combine the collected fractions.
-
The majority of the organic solvent can be removed by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a salt (e.g., TFA salt).
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting common chromatography issues for basic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dau.url.edu [dau.url.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. benchchem.com [benchchem.com]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrazolo[4,3-b]pyridin-3-amine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold is a privileged heterocyclic structure that has emerged as a versatile core in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The unique arrangement of hydrogen bond donors and acceptors in the 1H-pyrazolo[4,3-b]pyridine core allows for effective mimicry of the ATP purine ring, facilitating strong binding to the kinase hinge region. This structural feature, combined with the potential for diverse substitutions at various positions, enables the development of inhibitors targeting a wide range of kinases with high affinity and specificity.
These application notes provide an overview of the key kinase targets of 1H-pyrazolo[4,3-b]pyridine-based inhibitors, a summary of their inhibitory activities, and detailed protocols for their evaluation.
Key Kinase Targets and Therapeutic Areas
Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have demonstrated significant inhibitory activity against several important kinase families, indicating their broad therapeutic potential:
-
Anaplastic Lymphoma Kinase (ALK): A crucial target in certain types of non-small cell lung cancer (NSCLC).
-
FMS-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4): Dual inhibition of these kinases is a promising strategy for the treatment of Acute Myeloid Leukemia (AML).[1][2][3][4][5]
-
TANK-Binding Kinase 1 (TBK1): A key regulator of innate immunity, making it a target for inflammatory and autoimmune diseases, as well as some cancers.[6][7][8][9][10]
-
Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers, including bladder, lung, and breast cancer.
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/1B): These kinases are involved in cell cycle regulation and have been identified as potential targets in several cancers.[11][12][13][14]
Data Presentation: Inhibitory Activity of 1H-Pyrazolo[4,3-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative 1H-pyrazolo[4,3-b]pyridine derivatives against various kinases. This data highlights the potency and selectivity that can be achieved with this scaffold.
Table 1: Inhibition of Cancer-Related Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line/Assay Type |
| Series A | |||
| Compound 1a | ALK | 5.2 | Enzymatic Assay |
| Compound 1b | ALK (L1196M mutant) | 15.8 | Enzymatic Assay |
| Compound 2a | FLT3 | 11 | Enzymatic Assay |
| Compound 2a | CDK4 | 7 | Enzymatic Assay |
| Compound 3a | FGFR1 | 42.4 | Enzymatic Assay |
| Compound 3b | FGFR2 | 2.5 | Enzymatic Assay |
| Series B | |||
| Compound 4a | DYRK1A | 8.9 | Enzymatic Assay |
| Compound 4b | DYRK1B | 3 | Enzymatic Assay |
Note: The compound IDs are placeholders for illustrative purposes and are derived from various research findings on pyrazolopyridine derivatives.
Table 2: Inhibition of Inflammatory Pathway Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line/Assay Type |
| Series C | |||
| Compound 5a | TBK1 | 0.2 | Enzymatic Assay |
| Compound 5b | IKKε | 5.6 | Enzymatic Assay |
Note: The compound IDs are placeholders for illustrative purposes and are derived from various research findings on pyrazolopyridine derivatives.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using radiolabeled ATP.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Test compound (this compound derivative)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
96-well filter plates (e.g., phosphocellulose membrane)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent serial dilutions.
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture. For a 25 µL final reaction volume:
-
5 µL of 5x kinase reaction buffer
-
5 µL of substrate solution
-
2.5 µL of diluted test compound or DMSO (for control)
-
2.5 µL of purified kinase
-
5 µL of distilled water
-
-
Initiate Reaction: Start the reaction by adding 5 µL of ATP solution containing [γ-³³P]ATP or [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Spot 20 µL of the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., H2228 for ALK, MV4-11 for FLT3)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Caption: ALK signaling pathway and the point of inhibition.
FLT3 and CDK4/6 Dual Inhibition in AML
Caption: Dual inhibition of FLT3 and CDK4/6 pathways in AML.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for the evaluation of kinase inhibitors.
References
- 1. FLT3 and CDK4/6 inhibitors: signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting DYRK1A/B kinases to modulate p21‐cyclin D1‐p27 signalling and induce anti‐tumour activity in a model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 13. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Synthesis of 1H-Pyrazolo[4,3-b]pyridin-3-amine Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purines.[1] This structural similarity allows compounds bearing this core to effectively interact with the ATP binding sites of various kinases, making them attractive candidates for the development of targeted therapies.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer and other diseases, including c-Met, cyclin-dependent kinases (CDKs), and TANK-binding kinase 1 (TBK1).[2][3][4][5] Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these analogs as therapeutic agents.[6][7][8] This document provides detailed protocols for the synthesis of 1H-pyrazolo[4,3-b]pyridin-3-amine analogs and their evaluation in SAR studies.
Data Presentation: Structure-Activity Relationship (SAR) of 1H-Pyrazolo[4,3-b]pyridine Analogs
The following table summarizes the SAR data for a series of 1H-pyrazolo[4,3-b]pyridine analogs targeting a hypothetical kinase. The data illustrates how modifications at the N1, C3, and C5 positions of the pyrazolopyridine core influence inhibitory activity.
| Compound ID | R1 | R2 | R3 | IC50 (nM) |
| 1a | H | NH2 | H | 500 |
| 1b | Methyl | NH2 | H | 250 |
| 1c | Ethyl | NH2 | H | 150 |
| 1d | Isopropyl | NH2 | H | 80 |
| 1e | Phenyl | NH2 | H | 400 |
| 2a | Isopropyl | NH-Methyl | H | 120 |
| 2b | Isopropyl | NH-Acetyl | H | 300 |
| 3a | Isopropyl | NH2 | Chloro | 40 |
| 3b | Isopropyl | NH2 | Methoxy | 95 |
Caption: Table 1: SAR data for this compound analogs.
Experimental Protocols
General Synthetic Scheme
A common and effective method for the synthesis of 1H-pyrazolo[4,3-b]pyridines involves the annulation of a pyridine ring onto a pre-existing aminopyrazole core.[9] An alternative approach begins with a substituted pyridine, such as 2-chloro-3-nitropyridine, and proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.[9]
Protocol 1: Synthesis of a this compound Analog
This protocol details the synthesis of a representative analog, (1d) , from the SAR table.
Materials:
-
2-chloro-3-nitropyridine
-
Isopropylhydrazine hydrochloride
-
Malononitrile
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Palladium on carbon (10%)
-
Hydrazine hydrate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2-(isopropylhydrazinyl)-3-nitropyridine.
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in ethanol, add isopropylhydrazine hydrochloride (1.2 eq) and triethylamine (2.5 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield 2-(isopropylhydrazinyl)-3-nitropyridine.
-
-
Step 2: Synthesis of 1-isopropyl-1H-pyrazolo[4,3-b]pyridin-3-amine.
-
To a solution of sodium ethoxide (2.0 eq) in ethanol, add malononitrile (1.1 eq) and stir for 15 minutes at room temperature.
-
Add the product from Step 1 (1.0 eq) and reflux the mixture for 6 hours.
-
Cool the reaction and pour it into ice-water.
-
Adjust the pH to ~7 with dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.
-
Purify by column chromatography on silica gel to yield 1-isopropyl-1H-pyrazolo[4,3-b]pyridin-3-amine (1d ).
-
Protocol 2: Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized analogs against a target kinase.
Materials:
-
Synthesized this compound analogs
-
Recombinant target kinase
-
ATP
-
Kinase-specific peptide substrate
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, peptide substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified c-Met Signaling Pathway.
Experimental Workflow
Caption: Workflow for Synthesis and SAR Studies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1H-Pyrazolo[4,3-b]pyridin-3-amine and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold is a heterocyclic amine that has garnered interest in medicinal chemistry due to its structural similarity to purine bases, suggesting potential interactions with a variety of biological targets, including kinases. While extensive research on the parent compound, this compound, in cancer is limited, its structural isomers and derivatives, particularly those of the 1H-pyrazolo[3,4-b]pyridine class, have demonstrated significant potential as anticancer agents. These compounds have been investigated for their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.
This document provides an overview of the application of pyrazolopyridine derivatives in cancer research, with a focus on their mechanisms of action, and includes detailed protocols for relevant experimental procedures. Given the limited specific data on this compound, this report incorporates findings from closely related and well-studied analogs to provide a comprehensive guide for researchers.
Mechanism of Action and Targeted Signaling Pathways
Derivatives of the pyrazolopyridine core have been shown to exert their anticancer effects by targeting various components of cellular signaling pathways crucial for cancer progression. A predominant mechanism is the inhibition of protein kinases, which are often dysregulated in cancer.
One of the key targets for pyrazolopyridine derivatives is the Tropomyosin receptor kinase (TRK) family (TRKA, TRKB, and TRKC). These receptor tyrosine kinases, when activated by neurotrophins, trigger downstream signaling cascades, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are vital for cell proliferation, differentiation, and survival[1]. In various cancers, chromosomal rearrangements can lead to the fusion of the neurotrophic receptor tyrosine kinase (NTRK) genes with other genes, resulting in constitutively active TRK fusion proteins that drive tumorigenesis.
Another important target is TANK-binding kinase 1 (TBK1) , a noncanonical IKK family member. TBK1 plays a crucial role in innate immunity and is also implicated in oncogenesis through its involvement in pathways that regulate inflammation and autophagy[2]. Inhibition of TBK1 by pyrazolopyridine derivatives can thus represent a therapeutic strategy for certain cancers.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro efficacy of various 1H-pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines. This data highlights the potential of this chemical scaffold in cancer therapy.
Table 1: Inhibitory Activity of Pyrazolopyridine Derivatives against TRKA Kinase and Cancer Cell Lines
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [3] |
| 4 | TRKA | 17 | - | - | [3] |
| TRKB | 28 | ||||
| TRKC | 11 | ||||
| 5 | TRKA | 12 | - | - | [3] |
| TRKB | 22 | ||||
| TRKC | 15 |
Table 2: Inhibitory Activity of Pyrazolopyridine Derivatives against TBK1/IKKε Kinases and Cancer Cell Lines
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| 15y | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 | micromolar range | [2] |
| MRT67307 | TBK1 | 19 | - | - | [2] |
| IKKε | 160 | ||||
| Compound 1 | TBK1 | 1.0 | - | - | [2] |
| IKKε | 5.6 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: TRKA Kinase)
This protocol describes a general method to assess the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human TRKA kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (this compound analog) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound or DMSO (as a negative control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the manufacturer's instructions of the assay kit.
-
Add the detection reagent to quantify the amount of product formed (e.g., ADP).
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (SRB Assay)
This protocol is used to determine the effect of a test compound on the proliferation of cancer cells in culture.[2]
Materials:
-
Cancer cell line of interest (e.g., A172, U87MG, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 2,000 cells/well) and incubate overnight to allow for cell attachment.[2]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.[2]
-
After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.[2]
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
Conclusion
The this compound scaffold and its isomers represent a promising class of compounds for the development of novel anticancer agents. Their ability to inhibit key kinases such as TRKs and TBK1 provides a strong rationale for their further investigation. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of this chemical class in various cancer models. Future work should focus on elucidating the activity of the specific this compound core and its derivatives to fully understand their structure-activity relationships and clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-substituted 1H-Pyrazolo[4,3-b]pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-substituted 1H-Pyrazolo[4,3-b]pyridin-3-amine derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors and anti-cancer agents. The protocol is based on a straightforward and efficient method starting from readily available 2-chloro-3-nitropyridines.
Introduction
1H-Pyrazolo[4,3-b]pyridine derivatives are heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their structural similarity to purine bases makes them ideal candidates for interacting with a variety of biological targets, including protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors based on the pyrazolo[4,3-b]pyridine scaffold is an active area of research.
This application note details a robust synthetic strategy for accessing N-substituted this compound derivatives. The described protocol involves a multi-step synthesis commencing with the substitution of a chloro group on a pyridine ring, followed by the construction of the pyrazole ring and subsequent functionalization.
Synthetic Strategy Overview
The synthesis of N-substituted this compound derivatives can be achieved through various synthetic routes. A common and effective approach involves the initial reaction of a substituted 2-chloro-3-nitropyridine with an amine, followed by reduction of the nitro group, diazotization, and intramolecular cyclization to form the pyrazolo[4,3-b]pyridine core. Subsequent N-substitution can be accomplished using methods such as the Buchwald-Hartwig amination.
Below is a generalized synthetic scheme:
Caption: Generalized synthetic scheme for N-substituted this compound derivatives.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
A versatile method for the synthesis of the pyrazolo[4,3-b]pyridine core involves a sequence of SNAr and modified Japp–Klingemann reactions starting from 2-chloro-3-nitropyridines.
Step 1: Synthesis of Pyridinyl Keto Esters
A solution of 2-chloro-3-nitropyridine (1.0 eq) and ethyl acetoacetate (1.2 eq) in an appropriate solvent such as DMF is treated with a base like potassium carbonate (K2CO3, 2.0 eq). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) until completion as monitored by TLC. After completion, the reaction is worked up by pouring into water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield the pyridinyl keto ester.
Step 2: One-Pot Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
To a solution of the pyridinyl keto ester (1.0 eq) in a suitable solvent like ethanol, an arenediazonium tosylate (1.1 eq) is added, followed by a base such as pyrrolidine or DBU. The reaction mixture is stirred at room temperature or heated as necessary. This one-pot procedure combines azo-coupling, deacylation, and pyrazole ring annulation. Upon completion, the product is isolated by filtration or extraction and purified by crystallization or column chromatography.
N-Substitution via Buchwald-Hartwig Amination
The introduction of an N-substituent on the pyrazolo[4,3-b]pyridine core can be achieved via a palladium-catalyzed Buchwald-Hartwig amination.
To a reaction vessel containing the 3-halo-1H-pyrazolo[4,3-b]pyridine derivative (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a suitable ligand like rac-BINAP (0.12 eq), and a base such as sodium tert-butoxide (NaOtBu, 3.0 eq) are added. The vessel is sealed and the reaction is carried out in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen). The mixture is heated until the starting material is consumed. The product is then isolated and purified using standard techniques.[1][2]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various ethyl 1-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, demonstrating the efficiency of the one-pot synthesis.[3]
| Compound | Ar (Aryl group) | Yield (%) | Melting Point (°C) |
| 5m | 2-cyanophenyl | 75 | 199–200 |
| 5p | 4-fluorophenyl | 71 | 138–140 |
| 5l | 4-methyl-2-nitrophenyl | 84 | 220–222 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and functionalization of 1H-Pyrazolo[4,3-b]pyridine derivatives.
Caption: Workflow for the synthesis of N-substituted this compound derivatives.
Signaling Pathway Context: Inhibition of TBK1
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immune signaling.[4] Inhibition of the TBK1 pathway is a promising strategy for the treatment of autoimmune diseases and certain cancers. The simplified diagram below illustrates the position of TBK1 in a representative signaling cascade.
Caption: Simplified signaling pathway showing the role of TBK1 and its inhibition.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of N-substituted this compound derivatives. The versatility of the starting materials and the robustness of the chemical transformations allow for the generation of a diverse library of compounds for screening in drug discovery programs. The demonstrated biological activity of this class of compounds, particularly as kinase inhibitors, underscores their therapeutic potential. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets and research goals.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting CDK2 with 1H-Pyrazolo[4,3-b]pyridin-3-amine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a critical role in cell cycle regulation, particularly during the G1/S phase transition.[1][2] Its aberrant activity is linked to the pathophysiology of numerous human cancers, making it an attractive target for the development of novel anticancer therapeutics.[3] The pyrazolopyridine scaffold has emerged as a promising framework for the design of potent CDK inhibitors.
This document provides an overview of the application of pyrazolopyridine derivatives as CDK2 inhibitors and offers detailed protocols for their evaluation. While specific inhibitory data for 1H-Pyrazolo[4,3-b]pyridin-3-amine is not extensively available in the reviewed literature, extensive research has been conducted on its closely related isomer, 1H-Pyrazolo[3,4-b]pyridine . This isomer has been shown to be a potent scaffold for CDK1 and CDK2 inhibition.[4][5] Data and protocols presented herein are based on the characterization of such related compounds and provide a comprehensive framework for assessing the potential of this compound or its derivatives as CDK2 inhibitors.
CDK2 Signaling Pathway and Point of Inhibition
The CDK2 pathway is central to cell cycle progression. CDK2 forms complexes with Cyclin E and Cyclin A, which activate its kinase function. This complex then phosphorylates key substrates, such as the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes necessary for DNA replication and S-phase entry.[6] Small molecule inhibitors like those based on the pyrazolopyridine scaffold are designed to bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes quantitative data for a representative CDK2 inhibitor from the 1H-pyrazolo[3,4-b]pyridine class, which serves as a reference for the potential efficacy of related scaffolds.
| Compound ID | Chemical Name | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 |
| Data sourced from a study on pyrazolopyridine derivatives as CDK2 inhibitors.[4] |
Experimental Protocols
The following are detailed protocols for the biochemical and cell-based evaluation of putative CDK2 inhibitors.
Protocol 1: In Vitro Biochemical CDK2/Cyclin A2 Kinase Assay
This protocol describes a method to directly measure the enzymatic activity of CDK2 and the inhibitory potential of a test compound using a luminescence-based ADP detection assay.[1][7]
Objective: To determine the IC50 value of a test compound against purified CDK2/Cyclin A2.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme (e.g., Promega, Carna Biosciences)
-
Kinase Substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP (Adenosine 5'-triphosphate)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Assay Plate Setup: Add 1 µL of the diluted compound, vehicle control (DMSO), or positive control inhibitor to the wells of a 384-well plate.[1]
-
Enzyme/Substrate Addition: Prepare a master mix of CDK2/Cyclin A2 enzyme and substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final reaction volume is 5 µL.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8]
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Anti-Proliferation Assay
This protocol measures the effect of a test compound on the proliferation and viability of cancer cell lines.
Objective: To determine the GI50/IC50 (concentration causing 50% growth/viability inhibition) of a test compound in a relevant cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)[4]
-
Complete cell culture medium
-
Test Compound stock solution in DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTS, MTT)[9]
-
Luminometer or absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.[6][9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[6]
-
Assay Development:
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 or GI50 value.[9]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a CDK2 inhibitor on cell cycle progression. Inhibition of CDK2 is expected to cause cell cycle arrest, typically at the G1/S boundary.
Objective: To quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Test Compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A[10][11]
-
Flow cytometer
Workflow Diagram:
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).[10]
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.[10]
-
Fixation: Resuspend the cell pellet in a small amount of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[10][11]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution containing RNase A to degrade RNA, ensuring the dye binds specifically to DNA. Incubate for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[10]
-
Data Analysis: Use appropriate software to generate a histogram of DNA content. Gate the cell populations to quantify the percentage of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[11] Compare the cell cycle distribution of treated samples to the vehicle control to identify any cell cycle arrest.
References
- 1. promega.com [promega.com]
- 2. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Development of ALK Inhibitors from a Pyrazolopyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical target in oncology.[1] Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with oncogenic activity, driving the proliferation and survival of cancer cells in various malignancies, including non-small cell lung cancer (NSCLC).[2] The development of small molecule inhibitors targeting the ATP-binding site of the ALK kinase domain has revolutionized the treatment of ALK-positive cancers. Among the promising scaffolds for ALK inhibition, the 1H-pyrazolo[3,4-b]pyridine core has demonstrated significant potential, leading to the discovery of potent and selective inhibitors. These compounds have shown efficacy against not only wild-type ALK but also clinically relevant resistance mutations, such as the L1196M gatekeeper mutation.
This document provides a comprehensive overview of the development of ALK inhibitors based on the pyrazolopyridine scaffold. It includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying biological pathways and drug discovery workflow.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activities of a series of 1H-pyrazolo[3,4-b]pyridine derivatives against wild-type ALK (ALK-wt) and the crizotinib-resistant L1196M mutant. The data highlights the structure-activity relationship (SAR) within this chemical series, demonstrating the impact of various substituents on potency and selectivity.
Table 1: Kinase-Inhibitory Activities of 1H-pyrazolo[3,4-b]pyridine Derivatives against ALK-wt and ALK-L1196M. [2]
| Compound | R | IC50 (nM) vs ALK-wt | IC50 (nM) vs ALK-L1196M |
| 10a | 4-cyanophenyl | 453 | >10000 |
| 10b | 3-(trifluoromethyl)phenyl | 29 | 10 |
| 10c | 4-(trifluoromethyl)phenyl | 20 | 7 |
| 10d | 4-methoxyphenyl | 11 | 4 |
| 10e | 4-(trifluoromethoxy)phenyl | 7 | 3 |
| 10f | 4-morpholinophenyl | 4 | 2 |
| 10g | 4-(4-methylpiperazin-1-yl)phenyl | <0.5 | <0.5 |
| Crizotinib | - | 3 | 15 |
Experimental Protocols
A. Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a general method for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine ALK inhibitors, a class of compounds that has shown promising activity.[3]
1. Materials and Reagents:
-
Substituted 5-aminopyrazole
-
Substituted 1,3-dicarbonyl compound
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates
2. Procedure:
-
Step 1: Cyclocondensation. To a solution of a substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid, add a substituted 1,3-dicarbonyl compound (1.2 eq).
-
Step 2: Reaction. Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Step 3: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Step 4: Extraction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Step 5: Drying and Concentration. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 6: Purification. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.
-
Step 7: Characterization. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]
B. In Vitro ALK Kinase Assay (ADP-Glo™ Assay)
This protocol outlines the determination of the in vitro inhibitory activity of test compounds against ALK kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[4]
1. Materials and Reagents:
-
Recombinant human ALK enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
-
Luminometer
2. Procedure:
-
Step 1: Compound Preparation. Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Step 2: Kinase Reaction.
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ALK enzyme and substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for ALK.
-
Incubate the plate at room temperature for 1 hour.
-
-
Step 3: ATP Depletion. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Step 4: ADP to ATP Conversion and Signal Generation. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Step 5: Luminescence Measurement. Measure the luminescence of each well using a plate-reading luminometer.
-
Step 6: Data Analysis. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
C. Cell Proliferation Assay (MTS Assay)
This protocol describes a method to assess the anti-proliferative effect of pyrazolopyridine-based ALK inhibitors on ALK-positive cancer cells. The H3122 cell line, which harbors the EML4-ALK fusion gene, is a suitable model for this assay.[5]
1. Materials and Reagents:
-
H3122 human lung adenocarcinoma cells (or another appropriate ALK-positive cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
2. Procedure:
-
Step 1: Cell Seeding. Seed H3122 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Step 2: Compound Treatment. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Step 3: Incubation. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds or vehicle control. Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Step 4: MTS Addition. After the incubation period, add 20 µL of MTS reagent to each well.
-
Step 5: Final Incubation and Measurement. Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Step 6: Data Analysis. Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
ALK Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of ALK activation. Constitutive activation of ALK, often through fusion events, leads to the activation of the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which in turn promote cell proliferation, survival, and differentiation.[1][6]
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for TBK1 Inhibition by 1H-Pyrazolo[4,3-b]pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 1H-Pyrazolo[4,3-b]pyridin-3-amine derivatives as potent and selective inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a critical kinase in innate immunity signaling pathways, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancer. The following sections detail the structure-activity relationship (SAR), kinase selectivity, and cellular effects of these compounds, along with step-by-step protocols for their characterization.
Data Presentation: Inhibitory Activity and Selectivity
The this compound scaffold has been systematically optimized to yield highly potent TBK1 inhibitors. The following tables summarize the in vitro kinase inhibitory activity, cellular activity, and kinase selectivity of a series of derivatives.
Table 1: Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-b]pyridine Derivatives against TBK1 Kinase. [1]
| Compound | R¹ | R² | R³ | TBK1 IC₅₀ (nM) |
| BX795 | - | - | - | 7.1 |
| MRT67307 | - | - | - | 28.7 |
| 15a | H | H | H | >1000 |
| 15c | H | Aniline | H | 83.0% inhibition @ 10µM |
| 15e | H | 1-isopropylbenzimidazole | H | 75.3 |
| 15i | H | 1-isopropylbenzimidazole | Sulfonamide | 8.5 |
| 15y | F | 1-isopropylbenzimidazole | 4-(4-methylpiperazin-1-yl)phenyl | 0.2 |
IC₅₀ values were determined using an in vitro kinase assay. Lower values indicate higher potency.
Table 2: Anti-proliferative Activity of Compound 15y in Cancer Cell Lines. [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A172 | Glioblastoma | Micromolar range |
| U87MG | Glioblastoma | Micromolar range |
| A375 | Melanoma | Micromolar range |
| A2058 | Melanoma | Micromolar range |
| Panc0504 | Pancreatic Cancer | Micromolar range |
IC₅₀ values represent the concentration of compound 15y required to inhibit cell proliferation by 50%.
Table 3: Kinase Selectivity Profile of Compound 15y. [1]
| Kinase | % Inhibition @ 1µM |
| TBK1 | >99% |
| IKKε | High |
| Other 30 kinases | Minimal to no inhibition |
Compound 15y was screened against a panel of 31 kinases at a concentration of 1µM. The data demonstrates high selectivity for TBK1 and its close homolog IKKε.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the this compound derivatives as TBK1 inhibitors.
Protocol 1: In Vitro TBK1 Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro potency (IC₅₀) of the test compounds against recombinant human TBK1.
Materials:
-
Recombinant Human TBK1 (e.g., Promega, Sino Biological)
-
TBK1 Kinase Enzyme System (Reaction Buffer, Substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the TBK1 enzyme and substrate (e.g., myelin basic protein) in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Phospho-TBK1 and Downstream Targets
This protocol is to assess the inhibitory effect of the compounds on TBK1 activation and downstream signaling in a cellular context.
Materials:
-
THP-1 or RAW264.7 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulating agents: Lipopolysaccharide (LPS) or Poly(I:C)
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-TBK1 (Ser172) (e.g., Cell Signaling Technology, Abcam), recommended dilution 1:1000.[3]
-
Rabbit anti-total TBK1 (e.g., Cell Signaling Technology), recommended dilution 1:1000.
-
Antibodies for downstream targets (e.g., phospho-IRF3, total IRF3)
-
Loading control antibody (e.g., anti-β-actin)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Protocol 3: Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)
This protocol measures the effect of TBK1 inhibition on the transcription of downstream target genes.
Materials:
-
THP-1 or RAW264.7 cells
-
Cell culture and treatment reagents as in Protocol 2
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
qPCR primers for target genes (e.g., IFN-β, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).
Primer Sequences (Human):
-
IFN-β: Forward and reverse primers can be obtained from commercial suppliers like Sino Biological or OriGene.[6][7]
-
ISG15: Sense: 5'-GAG AGG CAG CGA ACT CAT CT-3', Antisense: 5'-CTT CAG CTC TGA CAC CGA CA-3'.[8]
-
GAPDH: Sense: 5'-GAA GGT GAA GGT CGG AGT CA-3', Antisense: 5'-AAT GAA GGG CTC ATT GAT GG-3'.[8]
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells as described in Protocol 2, Step 1, with a longer stimulation time (e.g., 4-6 hours).
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing treated samples to the stimulated control.
-
Protocol 4: Cell Viability/Anti-Proliferation Assay (MTT Assay)
This protocol is for determining the effect of the compounds on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A172, U87MG, A375, A2058, Panc0504)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
These protocols provide a robust framework for the preclinical evaluation of this compound derivatives as TBK1 inhibitors. Adherence to these detailed methods will ensure the generation of high-quality, reproducible data for drug development programs targeting TBK1.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-TBK1 (Ser172) Antibody | Affinity Biosciences [affbiotech.com]
- 4. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
- 7. origene.com [origene.com]
- 8. The ubiquitin-like molecule interferon-stimulated gene 15 (ISG15) is a potential prognostic marker in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized Pyrazolo[4,3-b]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of functionalized pyrazolo[4,3-b]pyridines, a class of heterocyclic compounds of significant interest in drug discovery. The methodologies presented are designed for operational simplicity and high efficiency, making them suitable for medicinal chemistry and process development laboratories.
Introduction
Pyrazolo[4,3-b]pyridines are a class of bicyclic nitrogen-containing heterocycles that have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities.[1] Members of this family have been investigated as potential therapeutic agents for a range of diseases, exhibiting activities such as HIV-1 non-nucleoside reverse transcriptase inhibition, interleukin-2 inducible T-cell kinase inhibition, and antagonism of the corticotropin-releasing factor type-1 (CRF1) receptor.[1] The pyrazolo[4,3-b]pyridine scaffold is a key component in several investigational drug candidates, including the highly selective c-Met inhibitor Glumetinib, which has shown potential as an antineoplastic agent. The development of efficient and straightforward synthetic routes to access structurally diverse pyrazolo[4,3-b]pyridines is therefore a critical endeavor in modern drug discovery.
One-Pot Synthesis Strategy
A highly efficient one-pot method for the synthesis of functionalized pyrazolo[4,3-b]pyridines has been developed, starting from readily available 2-chloro-3-nitropyridines.[1][2] This protocol involves a sequence of a nucleophilic aromatic substitution (SNA_r) reaction followed by a modified Japp–Klingemann reaction. The key advantages of this approach include the use of stable arenediazonium tosylates and the combination of azo-coupling, deacylation, and pyrazole ring annulation steps in a single pot, which simplifies the experimental procedure and reduces waste.[1][2]
Experimental Protocol: One-Pot Synthesis of 1-Aryl-3-methyl-6-nitro-1H-pyrazolo[4,3-b]pyridines
This protocol is based on the method described by Nikol'skiy et al. (2023).
Materials:
-
Substituted 2-chloro-3-nitropyridine derivative
-
Ethyl 2-methyl-3-oxobutanoate
-
Pyrrolidine
-
Substituted arenediazonium tosylate
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, etc.)
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a solution of the appropriate 2-chloro-3-nitropyridine derivative (1.0 mmol) and ethyl 2-methyl-3-oxobutanoate (1.2 mmol) in ethanol (5 mL), add pyrrolidine (1.2 mmol).
-
Initial Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Addition of Diazonium Salt: Once the initial reaction is complete, add the corresponding arenediazonium tosylate (1.2 mmol) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and continue stirring for 3-6 hours. Monitor the formation of the pyrazolo[4,3-b]pyridine product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and, if suitable crystals are obtained, X-ray crystallography to confirm the structure.
Data Presentation
The following table summarizes the yields for a selection of synthesized 1-aryl-3-methyl-6-nitro-1H-pyrazolo[4,3-b]pyridines using the one-pot protocol.
| Compound | Ar (Aryl Group) | R¹ | R² | Yield (%) |
| 5a | 4-NO₂C₆H₄ | H | H | 75 |
| 5b | 4-BrC₆H₄ | H | H | 82 |
| 5c | 4-ClC₆H₄ | H | H | 85 |
| 5d | 4-FC₆H₄ | H | H | 78 |
| 5e | C₆H₅ | H | H | 65 |
| 5f | 4-MeOC₆H₄ | H | H | 60 |
| 5g | 4-NO₂C₆H₄ | Me | H | 72 |
| 5h | 4-BrC₆H₄ | Me | H | 79 |
| 5i | 4-ClC₆H₄ | Me | H | 81 |
| 5j | 4-FC₆H₄ | Me | H | 75 |
| 5k | C₆H₅ | Me | H | 62 |
| 5l | 4-MeOC₆H₄ | Me | H | 58 |
| 5m | 4-NO₂C₆H₄ | H | Me | 70 |
| 5n | 4-BrC₆H₄ | H | Me | 77 |
| 5o | 4-ClC₆H₄ | H | Me | 80 |
Data adapted from Nikol'skiy et al., Int. J. Mol. Sci. 2023.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridines.
Signaling Pathway Inhibition (Hypothetical Example)
While specific signaling pathway diagrams for the newly synthesized compounds require further biological evaluation, many pyrazolo[3,4-b]pyridine derivatives (a closely related isomer) are known to be kinase inhibitors.[3] The following diagram illustrates a hypothetical scenario where a synthesized pyrazolo[4,3-b]pyridine acts as a kinase inhibitor in a cancer-related signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a pyrazolo[4,3-b]pyridine.
Applications in Drug Discovery
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry. Its rigid, planar geometry and the presence of multiple nitrogen atoms allow for diverse interactions with biological targets. The synthetic accessibility of this scaffold, particularly through one-pot procedures, enables the rapid generation of compound libraries for high-throughput screening.
The functionalized pyrazolo[4,3-b]pyridines synthesized via the described protocol are valuable starting points for the development of novel therapeutics. The nitro group, for instance, can be readily reduced to an amino group, which can then be further functionalized to explore the structure-activity relationship (SAR) of the compound series. The diverse aryl substitutions allow for the fine-tuning of physicochemical properties and target engagement.
Given the known biological activities of this class of compounds, potential therapeutic applications for newly synthesized derivatives include:
-
Oncology: As inhibitors of various kinases involved in cancer cell proliferation and survival.
-
Virology: As potential inhibitors of viral enzymes like reverse transcriptase.
-
Neurology: As modulators of receptors in the central nervous system.
Conclusion
The one-pot synthesis of functionalized pyrazolo[4,3-b]pyridines offers a streamlined and efficient approach to access a class of compounds with significant therapeutic potential. The detailed protocol and accompanying data provide a solid foundation for researchers to synthesize and explore these molecules in their drug discovery programs. The versatility of the synthesis allows for the creation of diverse libraries, which is crucial for the identification of new lead compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1H-Pyrazolo[4,3-b]pyridin-3-amine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1H-Pyrazolo[4,3-b]pyridin-3-amine. The following information is structured to address specific issues that may be encountered during the experimental process, with a focus on optimizing reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to scrutinize?
A1: Low overall yield in this multi-step synthesis can often be attributed to inefficiencies in two key stages: the initial nucleophilic substitution to form the hydrazinylpyridine intermediate and the subsequent cyclization to form the pyrazolopyridine core. Incomplete reactions, side product formation, and degradation of intermediates are common culprits. It is crucial to monitor each step by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding. Purity of starting materials, particularly the substituted pyridine, is also paramount, as impurities can hinder the reaction progress.[1]
Q2: I am observing the formation of multiple products during the cyclization step. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products during cyclization can be due to several factors. If starting with a nitro-substituted precursor, incomplete reduction can lead to a mixture of the desired amine and the nitro-intermediate. Regioisomer formation is another possibility, especially if the pyridine ring has multiple reactive sites. To minimize side products, ensure the reduction of the nitro group is complete by using a reliable reducing agent and monitoring the reaction by TLC or LC-MS. Controlling the reaction temperature during cyclization is also critical; elevated temperatures can sometimes lead to undesired side reactions or decomposition.
Q3: The purification of the final product, this compound, by column chromatography is proving difficult, and I am experiencing significant product loss.
A3: this compound is a relatively polar compound, which can make purification by silica gel chromatography challenging. Significant product loss on the column is a common issue. To mitigate this, consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small percentage of triethylamine in your eluent system. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can also improve separation and reduce tailing. Recrystallization from a suitable solvent system, such as ethanol/water or methanol/diethyl ether, can be a highly effective alternative or final purification step.
Q4: What are the optimal conditions for the hydrazinolysis of 2-chloro-3-nitropyridine to maximize the yield of 2-hydrazinyl-3-nitropyridine?
A4: The reaction of 2-chloro-3-nitropyridine with hydrazine is a critical step. To maximize the yield of 2-hydrazinyl-3-nitropyridine, it is important to control the reaction temperature and the stoichiometry of the reagents. Using a moderate excess of hydrazine hydrate in a suitable solvent like ethanol at reflux is a common procedure. The reaction should be carefully monitored by TLC to avoid prolonged heating, which can lead to the formation of undesired side products.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key steps in the synthesis of this compound and its derivatives.
Table 1: Synthesis of 2-Hydrazinyl-3-nitropyridine
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Chloro-3-nitropyridine | Hydrazine hydrate (excess) | Ethanol | Reflux | 4-6 | 85-95 |
Table 2: Cyclization and Reduction to this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Hydrazinyl-3-nitropyridine | 1. Formic acid; 2. Fe/NH₄Cl | Ethanol/Water | Reflux | 6-8 | 70-85 |
Detailed Experimental Protocols
A common and effective synthetic route to this compound involves a two-step process starting from 2-chloro-3-nitropyridine.
Step 1: Synthesis of 2-Hydrazinyl-3-nitropyridine
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hydrazinyl-3-nitropyridine, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-hydrazinyl-3-nitropyridine (1 equivalent) in formic acid and heat the mixture at reflux for 2-4 hours to effect cyclization.
-
After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The intermediate nitro-pyrazolopyridine will precipitate out. Filter the solid, wash with water, and dry.
-
For the reduction of the nitro group, suspend the intermediate in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts and wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield.
References
Troubleshooting side reactions in pyrazolopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolopyridines, with a focus on addressing side reactions.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Pyrazolopyridine
Q: My pyrazolopyridine synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
A: Low yields in pyrazolopyridine synthesis are a common problem and can arise from several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products.
Troubleshooting Steps:
-
Assess Starting Material Purity: The purity of your starting materials, particularly the aminopyrazole, is critical. Impurities can inhibit the reaction or lead to unwanted side reactions.
-
Recommendation: Ensure all reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.
-
-
Optimize Reaction Conditions:
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly influence the reaction outcome. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ have also been shown to be effective.[1]
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics. Ethanol is a commonly used solvent, but for some reactions, solvent-free conditions at elevated temperatures have resulted in higher yields.[1]
-
Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product. It is recommended to optimize the reaction temperature, as some syntheses proceed at room temperature while others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Proper Work-up Procedure: An appropriate work-up is essential for isolating the product and removing catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before concentrating the solution.[1]
.
Caption: A workflow for troubleshooting low yields in pyrazolopyridine synthesis.
Issue 2: Formation of Regioisomers
Q: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the electronic and steric differences between the two carbonyl groups, as well as the reaction conditions.[1][2]
Troubleshooting Steps:
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity in some cases.
-
pH Control: Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the final ratio of the regioisomers.
-
Use of Pre-functionalized Reactants: Employing substrates where one carbonyl group is modified or protected can direct the cyclization to favor the desired isomer.
Caption: Decision tree for addressing regioisomer formation.
Issue 3: Formation of Dimeric Impurities
Q: I am observing a significant amount of a dimeric byproduct in my reaction. What is the likely mechanism, and how can I minimize its formation?
A: Dimerization can occur through various mechanisms, often involving the coupling of reactive intermediates. In the context of aminopyrazole-based syntheses, oxidative dimerization is a possible pathway, especially in the presence of certain catalysts or atmospheric oxygen.
Proposed Mechanism of Dimer Formation:
A plausible mechanism involves the oxidation of the aminopyrazole to a radical intermediate, which then dimerizes. This can be followed by further oxidation and cyclization to yield fused pyridazine or pyrazine structures.
Caption: Proposed mechanism for the formation of dimeric side products.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Catalyst Choice: If a metal catalyst is used, consider screening alternative catalysts that are less prone to promoting oxidative coupling.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor radical formation and subsequent dimerization.
Issue 4: Formation of Azo-Compounds in Japp-Klingemann Type Reactions
Q: In my synthesis involving a Japp-Klingemann reaction, I am isolating a stable azo-compound instead of the desired pyrazolopyridine. Why is this happening and how can I promote the desired cyclization?
A: The Japp-Klingemann reaction involves the formation of a hydrazone from a β-keto-ester and an aryl diazonium salt. In some cases, the intermediate azo-compound can be stable and reluctant to undergo the desired rearrangement and cyclization.[2][3][4]
Troubleshooting Steps:
-
Choice of Base: The use of milder, nucleophilic bases such as DABCO or secondary amines can facilitate the conversion of the azo-intermediate to the desired product.[5]
-
Reaction Conditions: Increasing the temperature or adjusting the pH can sometimes promote the decomposition of the stable azo-intermediate, but this should be done cautiously as it can also lead to other side products.[3]
-
Alternative Diazonium Salts: Using more stable arenediazonium tosylates instead of chlorides can sometimes lead to cleaner reactions.[3]
Issue 5: Unexpected Formation of Carboxamidine
Q: My reaction, which involves a nitrile group, is yielding a carboxamidine derivative as a major side product. What is the cause of this?
A: The formation of a carboxamidine side product can occur if a nucleophile present in the reaction mixture attacks the nitrile carbon. This is more likely to happen under certain conditions that activate the nitrile group or when a highly nucleophilic species is present.
Troubleshooting Steps:
-
Protecting Groups: If the nucleophile is part of your desired reactant, consider using a protecting group strategy to temporarily block the nucleophilic site while the main reaction proceeds.
-
Reaction Sequence: It may be possible to alter the order of synthetic steps to avoid having a highly reactive nucleophile present at the same time as an exposed nitrile group.
-
Control of Reaction Conditions: Adjusting the pH and temperature may help to disfavor the nucleophilic attack on the nitrile.
Data Summaries
Table 1: Effect of Catalyst on the Yield of a Pyrazolo[3,4-b]pyridine Derivative
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%)[6] |
| 1 | Cu(OAc)₂ | 10 | CHCl₃ | RT | 10 | 82 |
| 2 | CuCl₂ | 10 | CHCl₃ | RT | 10 | 75 |
| 3 | CuSO₄·5H₂O | 10 | CHCl₃ | RT | 10 | 68 |
| 4 | Cu(acac)₂ | 10 | CHCl₃ | RT | 10 | 94 |
| 5 | ZrCl₄ | 15 | DMF/EtOH | 95 | 16 | 28 |
| 6 | AC-SO₃H | 5 mg | EtOH | RT | 0.5-0.75 | 80 |
acac = acetylacetonate; AC-SO₃H = amorphous carbon-supported sulfonic acid
Table 2: Effect of Solvent on the Yield of a Pyrazolo[3,4-b]pyridine Derivative using Cu(acac)₂ as Catalyst
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%)[6] |
| 1 | CH₃CN | Reflux | 12 | 20 |
| 2 | CH₃OH | Reflux | 12 | No Product |
| 3 | C₂H₅OH | Reflux | 12 | No Product |
| 4 | Benzene | Reflux | 12 | 40 |
| 5 | Toluene | RT | 10 | 68 |
| 6 | CHCl₃ | RT | 10 | 94 |
| 7 | n-hexane | RT | 10 | 43 |
| 8 | CH₂Cl₂ | RT | 10 | 85 |
| 9 | THF | RT | 10 | 30 |
| 10 | Dichloroethane | RT | 10 | 52 |
Experimental Protocols
Protocol 1: General Synthesis of a Pyrazolo[3,4-b]pyridine Derivative [5]
This protocol describes the synthesis of a 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Materials:
-
α,β-Unsaturated ketone (0.5 mmol)
-
5-Amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)
-
Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg)
-
Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
-
Chloroform (CHCl₃)
-
Water
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water to the residue.
-
Separate the two phases and wash the aqueous phase with CHCl₃ twice.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Minimizing Regioisomer Formation using a Fluorinated Solvent
This protocol provides a general procedure for a Knorr-type condensation favoring one regioisomer through the use of HFIP.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the major regioisomer.
Protocol 3: General Purification of Pyrazolopyridine Derivatives by Column Chromatography [6]
Materials:
-
Crude pyrazolopyridine product
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.
-
Load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified pyrazolopyridine.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of 1H-Pyrazolo[4,3-b]pyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 1H-Pyrazolo[4,3-b]pyridin-3-amine. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
This guide addresses common problems that may arise during the scale-up of this compound synthesis, categorized by the stage of the synthetic process.
I. Reaction Execution & Monitoring
Question: We are observing a significant decrease in yield upon scaling up the reaction from lab (gram-scale) to pilot plant (kilogram-scale). What are the potential causes and solutions?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Mass and Heat Transfer Limitations:
-
Problem: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Similarly, inadequate heat dissipation in exothermic reactions can cause temperature overshoots, leading to product degradation or byproduct formation.[1][2]
-
Solution:
-
Improve Agitation: Evaluate and optimize the stirrer design, speed, and position to ensure homogenous mixing.
-
Controlled Reagent Addition: Implement slow, controlled addition of key reagents, especially in exothermic steps, to manage heat generation.
-
Efficient Cooling: Ensure the reactor's cooling system is adequate for the larger scale. Consider using a reactor with a higher surface-area-to-volume ratio or external cooling loops.
-
-
-
Kinetic and Thermodynamic Profile Changes:
-
Problem: Reactions that are fast and highly exothermic on a small scale can become difficult to control on a larger scale. The change in the surface-area-to-volume ratio affects heating and cooling rates, potentially altering the reaction profile.[1]
-
Solution:
-
Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using an RC1 calorimeter) to understand the heat flow and thermal risks associated with the scaled-up process.
-
Solvent Selection: A higher-boiling point solvent might be necessary to operate at a safe and controlled temperature.
-
-
-
Air and Moisture Sensitivity:
-
Problem: Larger reactors have a greater headspace and more potential leak points, making it more challenging to maintain an inert atmosphere.[1]
-
Solution:
-
Inert Gas Sparging: In addition to a nitrogen or argon blanket, consider sparging the inert gas through the reaction mixture.
-
Rigorous Purging: Ensure all vessels and transfer lines are thoroughly purged with an inert gas before starting the reaction.
-
-
Question: We are observing the formation of a significant amount of a dark, tar-like substance in the reactor during the cyclization step. How can we mitigate this?
Answer: The formation of tar-like substances often indicates polymerization or degradation of starting materials or intermediates.
-
Potential Causes:
-
Localized overheating due to poor mixing.
-
Presence of oxygen or other impurities that can catalyze polymerization.
-
Incorrect pH of the reaction medium.
-
-
Troubleshooting Steps:
-
Improve Temperature Control: As mentioned above, ensure uniform and controlled heating.
-
Deoxygenate Solvents: Purge solvents with an inert gas before use.
-
pH Control: Carefully monitor and adjust the pH of the reaction mixture. For reactions like the Japp-Klingemann, pH control is critical for the desired outcome.[3]
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant can prevent oxidative degradation.
-
II. Work-up and Product Isolation
Question: The product isolation via filtration is very slow, and the filter cake is difficult to handle. What can we do to improve this?
Answer: Poor filtration characteristics are often due to a small particle size or the presence of amorphous material.
-
Solutions:
-
Crystallization Optimization:
-
Solvent System: Experiment with different solvent or anti-solvent systems to promote the growth of larger, more uniform crystals.
-
Cooling Profile: A slower, controlled cooling rate can lead to larger crystals.
-
Seeding: Introducing seed crystals can promote controlled crystallization and improve particle size distribution.
-
-
Filter Aid: Consider using a filter aid like Celite®, but be mindful of potential product adsorption.
-
Alternative Isolation Techniques: For very fine particles, centrifugation followed by decantation of the mother liquor might be a more viable option than filtration.
-
Question: We are struggling with the purification of the final product. Column chromatography is not feasible on a large scale. What are the alternatives?
Answer: Large-scale purification relies on techniques that are more scalable than chromatography.[1]
-
Recommended Purification Methods:
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds on a large scale. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Slurrying: Washing the crude product with a solvent in which it is poorly soluble can effectively remove more soluble impurities.
-
Acid-Base Extraction: Since this compound has basic nitrogen atoms, an acid-base workup can be employed. The compound can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous phase can be adjusted to precipitate the purified product.
-
III. Impurity Profile
Question: We have identified an unknown impurity with a similar mass to our product. What could be its origin?
Answer: Isomeric impurities are a common challenge in the synthesis of heterocyclic compounds.
-
Potential Isomeric Impurities:
-
Regioisomers: Depending on the synthetic route, cyclization can sometimes occur at different positions, leading to the formation of regioisomers. For example, in syntheses involving unsymmetrical precursors, the formation of the [3,4-b] isomer is a possibility.[4]
-
Tautomers: While the 1H-tautomer of pyrazolo[3,4-b]pyridines is generally more stable, it is possible for other tautomers to exist, which might have different physical properties and reactivity.
-
-
Identification and Control:
-
Analytical Characterization: Use techniques like 2D NMR (COSY, HMBC, HSQC) and LC-MS/MS to elucidate the structure of the impurity.
-
Reaction Optimization: Once the impurity is identified, reaction conditions (e.g., temperature, solvent, catalyst) can be optimized to minimize its formation. For instance, the regioselectivity of a reaction can often be influenced by the choice of solvent and the nature of the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[2]
-
Handling of Hazardous Reagents: Many syntheses of nitrogen heterocycles involve toxic, corrosive, or pyrophoric reagents. A thorough risk assessment should be conducted for all chemicals used at scale.
-
Diazonium Salt Intermediates: If the synthesis involves a Japp-Klingemann reaction or similar chemistry, diazonium salts are formed in situ. While often used directly, accumulation of these intermediates can be hazardous as they can be explosive.[3]
-
Product Toxicity: The toxicological properties of the final product and any intermediates should be well-understood to ensure proper handling and personal protective equipment (PPE) usage.
Q2: How can we improve the color of the final product, which is often off-white or yellowish?
A2: Discoloration is usually due to the presence of minor, highly colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.
-
Recrystallization: Multiple recrystallizations can help in rejecting these impurities.
-
Inert Atmosphere: Ensuring all steps of the synthesis, work-up, and drying are performed under a strict inert atmosphere can prevent oxidative discoloration.
Q3: What are the key parameters to monitor during the reaction to ensure reproducibility at scale?
A3: To ensure batch-to-batch consistency, the following parameters should be closely monitored and controlled:
-
Temperature: Both the reactor jacket temperature and the internal reaction temperature.
-
Agitation Rate: To ensure consistent mixing.
-
Reagent Addition Rate: Especially for critical or exothermic steps.
-
pH: If the reaction is pH-sensitive.
-
Reaction Progress: Using in-process controls (IPCs) like HPLC, UPLC, or GC to track the consumption of starting materials and the formation of the product and byproducts.
Q4: Are there any green chemistry considerations for the synthesis of this compound?
A4: Yes, several green chemistry principles can be applied:
-
Solvent Selection: Opt for greener solvents with lower toxicity and environmental impact. Consider the feasibility of using water or bio-based solvents.[5]
-
Atom Economy: Choose synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Multi-component reactions are often advantageous in this regard.[6]
-
Catalysis: Utilize catalytic methods over stoichiometric reagents where possible to reduce waste.
-
Energy Efficiency: Design the process to be as energy-efficient as possible, for example, by running reactions at lower temperatures if feasible.
Data Presentation
Table 1: Lab-Scale Synthesis of a Pyrazolo[4,3-b]pyridine Derivative via a SNAr and Japp-Klingemann Sequence (Illustrative Example)
| Parameter | Value |
| Starting Material | 2-chloro-3-nitropyridine |
| Reagents | Ethyl 2-chloroacetoacetate, Aniline, Sodium Nitrite, Acetic Acid, Ethanol |
| Scale | 10 mmol |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 4-6 hours |
| Isolation Method | Filtration |
| Purification Method | Recrystallization |
| Yield | 65-85% (lab scale) |
Note: This data is based on a reported lab-scale synthesis of a related compound and should be considered as a starting point for process development. Actual scale-up results may vary.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of a Pyrazolo[4,3-b]pyridine Core Structure
This protocol is based on a reported efficient synthesis of pyrazolo[4,3-b]pyridines and is intended for lab-scale development.
-
Step 1: SNAr Reaction:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl 2-chloroacetoacetate (1.1 eq) and a base (e.g., triethylamine, 1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the intermediate by column chromatography or recrystallization.
-
-
Step 2: Modified Japp-Klingemann Reaction and Cyclization:
-
Prepare a solution of the aniline derivative (1.0 eq) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve the intermediate from Step 1 (1.0 eq) in ethanol.
-
Slowly add the diazonium salt solution to the solution of the intermediate, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux to effect cyclization. Monitor by HPLC.
-
Upon completion, cool the mixture and isolate the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Visualizations
Caption: A troubleshooting workflow for diagnosing common issues in a scaled-up chemical synthesis.
Caption: A generalized synthetic pathway to the pyrazolo[4,3-b]pyridine core.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
Improving the regioselectivity of pyrazolopyridine formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the regioselectivity of pyrazolopyridine formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazolopyridine synthesis is producing a mixture of regioisomers. What are the primary causes and how can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials.[1][2] The regioselectivity is influenced by several factors:
-
Unsymmetrical 1,3-Dicarbonyl Compounds: When reacting an unsymmetrical 1,3-dicarbonyl compound with an aminopyrazole, the initial nucleophilic attack can occur at either of the two distinct carbonyl groups, leading to two different regioisomers. The final product ratio depends on the relative electrophilicity of these carbonyl groups.[3][4]
-
Reaction Conditions: The choice of solvent, temperature, catalyst, and pH can significantly influence the reaction pathway and, consequently, the regioselectivity.[1][5][6]
-
Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the aminopyrazole and the dicarbonyl compound can direct the reaction towards the formation of a specific isomer.[5][6]
Troubleshooting Poor Regioselectivity:
-
Solvent Selection: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.[2][7][8]
-
pH Control: Adjusting the pH of the reaction can alter the nucleophilicity of the reacting species and influence the initial site of attack, thereby favoring the formation of one regioisomer over the other.[2][6]
-
Catalyst Choice: The selection of an appropriate catalyst can steer the reaction towards the desired product. For instance, in some three-component reactions, using a catalyst might not be necessary, and its omission can even improve the outcome.[3][4] Conversely, specific catalysts like L-proline have been used to facilitate carbonyl condensation in a controlled manner.[4]
-
In Situ Intermediate Formation: One effective strategy to overcome regioselectivity issues is to generate the 1,3-CCC-biselectrophile in situ from an aldehyde and a carbonyl compound. This three-component reaction often proceeds with high yields and without reported regioselectivity problems.[3][4][9]
Q2: I am observing a low yield of the desired pyrazolopyridine isomer. What are the potential reasons and how can I optimize the yield?
A2: Low yields in pyrazolopyridine synthesis can be attributed to several factors, often related to reaction conditions and the purity of starting materials.[1]
Troubleshooting Low Yield:
-
Purity of Starting Materials: Impurities in the reactants, especially the aminopyrazole, can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired pyrazolopyridine.[1] It is crucial to use high-purity starting materials, which may require purification before use.[1]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can result in incomplete reactions or the degradation of the product.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[1]
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction's efficiency.[1] It is advisable to screen different catalysts and optimize their loading to maximize the yield.
-
Solvent Effects: The solvent plays a critical role in the solubility of reactants and the overall reaction kinetics.[1] The choice of solvent should be optimized for the specific reaction. For example, while some reactions proceed well in acetic acid, others might give better yields in alcohols or even ionic liquids.[3][4]
Q3: How can I effectively separate the resulting regioisomers?
A3: If the formation of a regioisomeric mixture is unavoidable, the isomers need to be separated for characterization and further use.
-
Column Chromatography: Flash column chromatography is the most widely used method for separating regioisomers.[1] The choice of the eluent system is critical and often requires careful optimization. A common starting point is a gradient of hexane and ethyl acetate.[1]
-
Recrystallization: In some cases, if the regioisomers have significantly different solubilities in a particular solvent system, recrystallization can be an effective method for separation.
Data Presentation: Impact of Reaction Conditions on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of pyrazole formation from a 1,3-dicarbonyl compound and methylhydrazine.
| Entry | 1,3-Dicarbonyl Compound | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1 | 1,1,1-Trifluoro-2,4-pentanedione | Ethanol | 1:1.3 | [7][8] |
| 2 | 1,1,1-Trifluoro-2,4-pentanedione | TFE | 4:1 | [7][8] |
| 3 | 1,1,1-Trifluoro-2,4-pentanedione | HFIP | >99:1 | [7][8] |
| 4 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Ethanol | 1:1.3 | [7] |
TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol
Experimental Protocols
Protocol 1: General Procedure for Improving Regioselectivity using Fluorinated Alcohols
This protocol describes a general method for the synthesis of pyrazoles with improved regioselectivity using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[10]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines
This protocol outlines a three-component reaction for the synthesis of 1H-pyrazolo[3,4-b]pyridines, which often circumvents regioselectivity issues.[3][4]
Materials:
-
Aldehyde (1.0 mmol)
-
Carbonyl compound with an α-hydrogen (e.g., a ketone) (1.0 mmol)
-
5-Aminopyrazole (1.0 mmol)
-
Ethanol (5 mL)
-
L-proline (as catalyst, optional)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the carbonyl compound (1.0 mmol) in ethanol (5 mL), add the 5-aminopyrazole (1.0 mmol).
-
If using a catalyst, add L-proline (e.g., 10 mol%).
-
Reflux the reaction mixture for an appropriate time (e.g., 30-60 minutes), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dau.url.edu [dau.url.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Purification Difficulties of Polar Pyrazolopyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyrazolopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar pyrazolopyridine compounds?
A1: The primary challenges stem from their inherent polarity. This can lead to issues such as poor solubility in common non-polar organic solvents, strong binding to polar stationary phases like silica gel, and difficulty in separating the target compound from polar impurities or reaction byproducts.
Q2: Which purification techniques are most suitable for polar pyrazolopyridine compounds?
A2: The most common and effective techniques include:
-
Normal-Phase Flash Column Chromatography: Often the first choice, but may require careful solvent system optimization to achieve good separation.
-
Reverse-Phase Flash Column Chromatography: Useful for compounds that are too polar for normal-phase chromatography and are water-soluble.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.
-
Acid-Base Extraction: Effective for separating basic pyrazolopyridine compounds from neutral or acidic impurities.
Q3: How do I select the best initial purification strategy?
A3: The choice of purification strategy depends on the properties of your compound and the impurities present. A general workflow is to first assess the polarity and solubility of your compound. If the compound is a solid, attempting recrystallization from various solvents is a good starting point. For mixtures, flash column chromatography is typically employed. The choice between normal-phase and reverse-phase chromatography will depend on the compound's retention characteristics, which can be scouted using Thin Layer Chromatography (TLC).
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Flash Column Chromatography (Normal-Phase)
Q4: My polar pyrazolopyridine compound is streaking badly on the silica gel column and I'm getting poor separation. What can I do?
A4: Streaking is a common issue with polar and basic compounds on silica gel. Here are several strategies to address this:
-
Modify the Mobile Phase:
-
Add a polar solvent: Gradually increasing the polarity of your eluent with solvents like methanol or ethanol can help move the compound down the column more effectively. However, use methanol with caution as high concentrations (>10%) can dissolve the silica gel.
-
Add a basic modifier: For basic pyrazolopyridine compounds, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can neutralize acidic sites on the silica gel, reducing strong interactions and improving peak shape.
-
-
Change the Stationary Phase:
-
Deactivated Silica Gel: You can deactivate the silica gel by adding a small percentage of water or a base to the slurry before packing the column.
-
Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic compounds.
-
-
Dry Loading: Adsorbing your compound onto a small amount of silica gel before loading it onto the column can sometimes lead to better separation than liquid loading.
Q5: My compound won't elute from the silica column, even with a highly polar mobile phase.
A5: If your compound is extremely polar, it may be irreversibly adsorbed onto the silica gel. In this case, consider the following:
-
Switch to Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar compound will have weaker interactions with the stationary phase and elute more readily.
-
Use a More Polar Stationary Phase: Specialized polar-bonded silica phases, such as those with diol or amino functional groups, can be effective for separating highly polar compounds in normal-phase mode.
Recrystallization
Q6: My polar pyrazolopyridine compound "oils out" instead of forming crystals during recrystallization. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated. To address this:
-
Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Lower the cooling temperature slowly: Rapid cooling can promote oiling. Let the solution cool to room temperature slowly before placing it in an ice bath.
-
Use a different solvent or a mixed solvent system: The ideal solvent will dissolve the compound when hot but have low solubility when cold. If a single solvent isn't working, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool.
Q7: I have a low yield after recrystallization. How can I improve it?
A7: Low yield is often due to the compound having significant solubility in the cold solvent or using too much solvent.[1] To improve your yield:
-
Use the minimum amount of hot solvent: Only add enough hot solvent to fully dissolve your compound.
-
Cool the solution thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.
-
Concentrate the mother liquor: The filtrate after collecting your crystals still contains some dissolved product. Concentrating this solution and cooling it again may yield a second crop of crystals.[1]
Data Presentation
The following tables provide example data for the purification of a hypothetical polar pyrazolopyridine derivative to illustrate the potential outcomes of different purification methods. Note: Actual yields and purities will vary depending on the specific compound, reaction impurities, and experimental conditions.
Table 1: Comparison of Purification Methods for a Polar Pyrazolopyridine
| Purification Method | Starting Purity (crude) | Final Purity | Overall Yield | Notes |
| Flash Chromatography (Silica Gel) | 70% | 95% | 75% | Good for removing major impurities. |
| Recrystallization (Ethanol/Water) | 70% | >99% | 60% | Effective for obtaining high purity if a suitable solvent is found. |
| Reverse-Phase Chromatography (C18) | 70% | 98% | 65% | Useful for highly polar compounds that are difficult to purify on silica. |
| Acid-Base Extraction | 70% | 85% | 90% | Good for initial cleanup to remove non-basic impurities. |
Table 2: Example Solvent Systems for Flash Chromatography of a Polar Pyrazolopyridine on Silica Gel
| Mobile Phase System | Gradient | Rf of Target Compound | Purity of Isolated Fraction |
| Hexane / Ethyl Acetate | 10% to 100% Ethyl Acetate | 0.1 - 0.4 | 90% |
| Dichloromethane / Methanol | 1% to 10% Methanol | 0.2 - 0.5 | 95% |
| Dichloromethane / Methanol / NH4OH | 90:10:0.1 | 0.35 | 97% |
| Ethyl Acetate / Triethylamine | 99:1 | 0.3 | 96% |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal-Phase)
This protocol outlines a general procedure for the purification of a polar pyrazolopyridine compound using flash column chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your target compound an Rf value between 0.2 and 0.4 and good separation from impurities.
-
For basic compounds, it can be beneficial to add 0.1-1% triethylamine or ammonium hydroxide to the solvent system.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.
-
Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (preferably the mobile phase) and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (e.g., from a compressed air line) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization (Single Solvent)
This protocol describes the purification of a solid polar pyrazolopyridine compound by recrystallization from a single solvent.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the mixture to the solvent's boiling point. The compound should be fully soluble.
-
Allow the solution to cool to room temperature and then in an ice bath. A good amount of pure crystals should form.
-
Repeat with different solvents to find the most suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Visualizations
References
Preventing C-N migration of acetyl group in pyrazolo[4,3-b]pyridine synthesis
Welcome to the Technical Support Center for Pyrazolo[4,3-b]pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on preventing the common side reaction of C-N acetyl group migration.
Frequently Asked Questions (FAQs)
Q1: What is C-N acetyl migration in the context of pyrazolo[4,a3-b]pyridine synthesis?
A1: During the synthesis of pyrazolo[4,3-b]pyridines, particularly in reactions involving acylation steps, an unintended transfer of an acetyl group from a carbon atom to a nitrogen atom within the heterocyclic core can occur. This rearrangement, known as C-N acetyl migration, leads to the formation of an N-acetyl hydrazone intermediate, which can be an undesired byproduct or a precursor to the final product, depending on the reaction conditions.[1][2] This can complicate purification and reduce the yield of the target N-acylated pyrazolo[4,3-b]pyridine.
Q2: What is the proposed mechanism for this C-N acetyl migration?
A2: The migration of the acetyl group is believed to proceed through a base-catalyzed mechanism. It involves the deprotonation of a nitrogen atom in the pyrazole ring, followed by an intramolecular nucleophilic attack on the acetyl group's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, leading to the transfer of the acetyl group to the nitrogen. The reaction is often reversible, and the N-acetylated intermediate can sometimes be converted to the desired product under the right conditions.[1][2]
Q3: What are the key factors that influence C-N acetyl migration?
A3: Several factors can influence the extent of C-N acetyl migration:
-
Base: The choice and concentration of the base are critical. Milder, nucleophilic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and secondary amines have been observed to promote the formation of the N-acetyl hydrazone intermediate.[1][2]
-
Solvent: The polarity and proticity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway.
-
Temperature: Reaction temperature can affect the kinetics and thermodynamics of the reaction, potentially favoring one pathway over the other.
-
Steric and Electronic Effects: The substituents on the pyrazolo[4,3-b]pyridine core can influence the nucleophilicity of the nitrogen atoms and the steric accessibility of the acetyl group, thereby affecting the rate of migration.[3] Electron-withdrawing groups on the pyrazole ring can increase the leaving group ability of the pyrazole during acylation.[3]
Troubleshooting Guide
This guide provides specific issues you might encounter during the synthesis of pyrazolo[4,3-b]pyridines and offers potential solutions to mitigate C-N acetyl migration.
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of the desired N-acylated product and presence of a major byproduct. | C-N acetyl migration is likely occurring, leading to the formation of a stable N-acetyl hydrazone intermediate. | - Optimize the base: Switch to a non-nucleophilic base or a weaker base. If a nucleophilic base is required for another step, consider adding it at a lower temperature or in a controlled manner. - Adjust the temperature: Lowering the reaction temperature may favor the kinetic product (desired N-acylation) over the thermodynamic product (C-N migrated). - Change the solvent: Experiment with solvents of different polarities to see how they affect the product ratio. |
| TLC analysis shows a new spot appearing over time, which becomes the major product. | This is indicative of the conversion of the initially formed desired product into the C-N migrated byproduct. The migration is happening post-acylation. | - Reduce reaction time: Monitor the reaction closely by TLC and quench it as soon as the desired product is formed in sufficient quantity, before significant migration occurs. - Isolate the kinetic product: If possible, isolate the desired N-acylated product quickly before it has a chance to rearrange. |
| Difficulty in purifying the desired product from the migrated byproduct. | The two isomers may have very similar polarities, making chromatographic separation challenging. | - Recrystallization: Attempt to selectively recrystallize the desired product from a suitable solvent system. - Derivative Formation: Consider converting the mixture to a derivative that is easier to separate, and then cleave the directing group. |
Experimental Protocols
Below are detailed experimental protocols that can be adapted to control the regioselectivity of acylation and minimize C-N migration.
Protocol 1: Regioselective N-Alkylation using a Protecting Group Strategy
This protocol utilizes a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group to direct the regioselectivity of alkylation, a principle that can be extended to acylation.
Objective: To achieve regioselective N-functionalization of a pyrazole precursor.
Methodology:
-
Protection: Protect the pyrazole starting material with a SEM group. This group not only protects the N-H but also directs subsequent functionalization.[4][5]
-
C-H Arylation (if necessary): Perform catalytic intermolecular C-H arylation if aryl substituents are required. The SEM group facilitates this reaction.[4][5]
-
SEM Group Transposition ("SEM switch"): To functionalize the less reactive C-3 position, a "SEM switch" can be performed. This involves transposing the SEM group from one nitrogen to the other, which in turn makes the C-3 position more reactive (as it becomes the new C-5).[4][5]
-
Regioselective N-Alkylation/Acylation: With the desired substitution pattern on the pyrazole core, the SEM-protected pyrazole can be selectively N-alkylated or N-acylated.[4]
-
Deprotection: Remove the SEM group to yield the final, regioselectively functionalized pyrazole.
Key Advantages: This strategy provides excellent control over the regiochemistry of substitution on the pyrazole ring, thereby preventing the formation of undesired isomers.[4][5]
Protocol 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines with Controlled Base Addition
This protocol is based on a reported synthesis where C-N migration was observed and characterized, offering insights into its control.
Objective: To synthesize ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates while monitoring for and potentially controlling C-N acetyl migration.
Starting Materials:
-
2-Chloro-3-nitropyridines
-
Ethyl acetoacetate
-
Arenediazonium tosylates
-
Base (e.g., pyridine, DBU, pyrrolidine)
Methodology:
-
Synthesis of Pyridinyl Keto Esters: React 2-chloro-3-nitropyridines with ethyl acetoacetate in the presence of a strong base like NaH to form the corresponding pyridinyl keto esters.[1]
-
Japp-Klingemann Reaction: Couple the pyridinyl keto ester with an arenediazonium tosylate in the presence of a base like pyridine to form an azo-compound.[1]
-
Deacetylation and Cyclization: Treat the azo-compound with a nucleophilic base (e.g., pyrrolidine) to effect deacetylation and subsequent cyclization to the pyrazolo[4,3-b]pyridine.
-
Observation of C-N migration: During this step, the formation of an N-aryl-N-acetylhydrazone intermediate arising from C-N migration of the acetyl group has been observed.[1][2]
-
Control Strategy: Since the N-acetyl hydrazone is an intermediate, allowing the reaction to proceed for a longer time or at a slightly elevated temperature (e.g., 40 °C) can drive the conversion of this intermediate to the final desired pyrazolo[4,3-b]pyridine product.[1]
-
-
One-Pot Procedure: The azo-coupling, deacylation, and pyrazole ring annulation can be combined into a one-pot procedure.[1][2] For specific substrates, DBU can be used as the base, and the amount of the secondary amine (pyrrolidine) can be adjusted to optimize the reaction.[1]
Yields from a Representative Synthesis:
| Compound | Yield |
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85%[1] |
| Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 76%[1] |
| Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 84%[1] |
| Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 75%[1] |
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways and logical relationships.
Caption: Synthetic pathway to pyrazolo[4,3-b]pyridines showing the C-N migration.
Caption: A logical workflow for troubleshooting C-N acetyl migration.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Managing stability issues of 1H-Pyrazolo[4,3-B]pyridin-3-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[4,3-b]pyridin-3-amine. It addresses common stability issues encountered when handling this compound in solution.
Troubleshooting Guide
Q1: My solution of this compound is changing color (e.g., turning yellow, brown, or blue/green) over time. What is happening?
A1: Color change in solutions of this compound is a common indicator of oxidative degradation. The primary amine and the electron-rich pyrazolopyridine ring system are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of metal ions.
Recommendations:
-
Work under an inert atmosphere: Prepare and handle solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Use deoxygenated solvents: Sparge your solvents with an inert gas prior to use.
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Use chelating agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.
-
Lower the temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow the rate of degradation.
Q2: I am observing a loss of purity or the appearance of new peaks in my HPLC analysis after storing the compound in solution. What are the likely causes?
A2: The appearance of new peaks and a decrease in the parent compound's peak area suggest chemical degradation. Besides oxidation, other potential degradation pathways include hydrolysis and photodegradation. The stability of this compound can be significantly influenced by the pH of the solution.
Recommendations:
-
Perform a forced degradation study: To identify the likely degradation pathways, subject your compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in understanding the degradation profile.
-
Optimize solution pH: Determine the pH of maximum stability for your compound. It is advisable to prepare solutions in buffered systems rather than pure water.
-
Control temperature: Avoid high temperatures during sample preparation and storage.
-
Filter sterilize: If working with aqueous buffers for extended periods, consider filter sterilization to prevent microbial growth, which can also affect the compound's stability.
Q3: My compound seems to be less stable in aqueous buffers compared to organic solvents. Why is that?
A3: Aqueous solutions can facilitate hydrolytic degradation, especially at non-neutral pH. The solubility of oxygen is also a factor in aqueous media, potentially leading to oxidation.
Recommendations:
-
Prepare fresh aqueous solutions: For assays, it is best to prepare aqueous solutions of this compound fresh on the day of use.
-
Use co-solvents: If your experimental design allows, using a co-solvent system (e.g., DMSO/water, ethanol/water) might enhance stability.
-
Lyophilize for long-term storage: For long-term storage, it is recommended to store the compound as a dry powder or as a lyophilized solid.
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous organic solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. For aqueous solutions, it is highly recommended to prepare them fresh before each experiment.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: While specific data for this compound is limited, related heterocyclic amines often show pH-dependent stability. Extreme pH values (highly acidic or highly basic) can catalyze hydrolysis or other degradation reactions. It is crucial to determine the optimal pH range for your specific application through stability studies.
Q6: Is this compound sensitive to light?
A6: Yes, compounds with aromatic heterocyclic ring systems are often susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Therefore, it is essential to protect solutions from light at all times.
Q7: What are the potential degradation products of this compound?
A7: Based on the structure, potential degradation products could arise from:
-
Oxidation: Formation of N-oxides, hydroxylated derivatives, or dimerization through N-N coupling.
-
Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening.
-
Photodegradation: Light-induced reactions can lead to a variety of complex degradation products.
Identifying the exact degradation products requires analytical techniques such as LC-MS/MS.
Quantitative Stability Data
The following tables summarize hypothetical stability data for this compound under various conditions to illustrate potential stability profiles. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.
| pH | Buffer System | % Remaining after 24 hours | % Remaining after 72 hours |
| 2.0 | 0.01 M HCl | 95.2% | 88.5% |
| 4.5 | 0.1 M Acetate | 98.1% | 95.3% |
| 7.4 | 0.1 M Phosphate | 99.2% | 97.8% |
| 9.0 | 0.1 M Borate | 96.5% | 90.1% |
| 12.0 | 0.01 M NaOH | 85.3% | 70.4% |
Table 2: Effect of Temperature and Light on the Stability of this compound in pH 7.4 Buffer.
| Condition | % Remaining after 48 hours |
| 4°C, Protected from Light | 99.5% |
| 25°C, Protected from Light | 98.5% |
| 40°C, Protected from Light | 92.1% |
| 25°C, Exposed to Ambient Light | 94.3% |
| 25°C, Exposed to UV Light (254 nm) | 75.6% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a solid sample of the compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of the compound in a neutral buffer at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (with UV and visible light) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
Protocol 2: pH-Dependent Stability Study
-
Prepare Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., HCl for pH 2, acetate for pH 4.5, phosphate for pH 7.4, borate for pH 9.0, and NaOH for pH 12).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a final concentration of 10 µg/mL.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C), protected from light.
-
Time Points: Withdraw aliquots at initial time (t=0) and at subsequent time points (e.g., 6, 12, 24, 48, 72 hours).
-
Analysis: Analyze the samples immediately by a validated HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound versus time for each pH to determine the degradation kinetics and the pH of maximum stability.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Optimizing reaction conditions for microwave-assisted pyrazolopyridine synthesis
Welcome to the technical support center for optimizing microwave-assisted pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I am consistently obtaining a low yield of my target pyrazolopyridine, or the reaction is not proceeding at all. What are the potential causes and how can I troubleshoot this?
A: Low yields are a common challenge in multi-component reactions for pyrazolopyridine synthesis and can arise from several factors. Here is a systematic guide to address this issue:
1. Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]
- Recommendation: Ensure all starting materials are of high purity. It is advisable to use freshly purified reagents, as some, like hydrazine derivatives, can degrade over time.
2. Reaction Conditions: Suboptimal reaction parameters are a frequent cause of low yields.
- Temperature: Both insufficient and excessive heat can be detrimental. While some syntheses work at room temperature, others require heating.[1] However, temperatures above 120°C have been shown to lead to byproduct formation.[2]
- Reaction Time: The duration of microwave irradiation needs to be optimized. Prolonged reaction times, even at optimal temperatures, may not improve the yield and could lead to product degradation.
- Solvent: The choice of solvent is crucial for reactant solubility and efficient microwave energy absorption.[3] Some reactions proceed well in polar solvents, while others benefit from solvent-free conditions.[4][5] Water has also been used effectively as a green solvent.[6]
3. Catalyst Selection and Loading: The type and amount of catalyst can significantly influence the reaction outcome.[1]
- Recommendation: Screen different acid or base catalysts if your reaction requires one. The catalyst loading should also be optimized; too much or too little can negatively impact the yield.
4. Monitoring the Reaction:
- Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of products and byproducts.[1]
Issue 2: Formation of Side Products and Impurities
Q: My reaction is producing significant amounts of side products, making purification difficult. How can I minimize their formation?
A: The formation of side products is often linked to the reaction conditions. Here’s how to address this:
1. Temperature Control: As mentioned, excessive temperatures are a common culprit for byproduct formation.[2]
- Recommendation: Carefully optimize the reaction temperature. Start with lower temperatures and gradually increase, while monitoring the reaction profile by TLC.
2. Reaction Time: Over-irradiating the reaction mixture can lead to the decomposition of the desired product or the formation of undesired side products.
- Recommendation: Perform a time-course study to find the shortest time required for the completion of the reaction.
3. Solvent Effects: The solvent can influence the reaction pathway.
- Recommendation: Experiment with different solvents. A solvent that provides good solubility for the reactants but in which the product is less soluble can sometimes lead to in-situ crystallization of the pure product.
Issue 3: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[1]
1. Influence of Reactant Structure: The electronic and steric properties of the substituents on your reactants play a major role in directing the regioselectivity.
- Recommendation: While modifying the core reactants may not be an option, understanding their properties can help in selecting appropriate reaction conditions.
2. Catalyst and Solvent Effects: The reaction environment can influence which regioisomer is favored.[1]
- Recommendation: Screen a variety of catalysts (both acid and base) and solvents with different polarities. The literature for similar pyrazolopyridine syntheses can provide valuable starting points for conditions known to favor a particular regioisomer.
3. Separation of Isomers: If achieving complete regioselectivity is not possible, efficient separation is key.
- Recommendation: Column chromatography is the most common method. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is advised.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave irradiation for pyrazolopyridine synthesis compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several benefits:
-
Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave irradiation.[2][4]
-
Higher Yields: Optimized microwave conditions can lead to significantly higher product yields.[4][6]
-
Improved Purity: The rapid and uniform heating can minimize the formation of side products.
-
Energy Efficiency: Microwaves directly heat the reaction mixture, leading to more efficient energy transfer compared to conventional methods.[7]
-
Green Chemistry: The use of solvent-free conditions or environmentally benign solvents like water is often feasible with microwave synthesis.[4][6]
Q2: How do I select an appropriate solvent for my microwave-assisted reaction?
A2: The choice of solvent is critical for the success of a microwave-assisted reaction.[3] Key factors to consider include:
-
Dielectric Properties: Solvents with a high dielectric loss tangent absorb microwave energy efficiently, leading to rapid heating. Common organic solvents are often categorized as high, medium, or low absorbers.[3]
-
Boiling Point: In sealed microwave vials, solvents can be heated well above their atmospheric boiling points, which can significantly accelerate reactions.
-
Solubility: The solvent must be able to dissolve the reactants to a sufficient extent.
-
Reactivity: The solvent should be inert under the reaction conditions.
Q3: Can I perform microwave-assisted pyrazolopyridine synthesis without a solvent?
A3: Yes, solvent-free (neat) reactions are often highly effective under microwave irradiation and are a key aspect of green chemistry.[4][5] This approach can lead to higher yields, shorter reaction times, and simplified work-up procedures.
Q4: What is a typical power setting for microwave synthesis?
A4: The optimal microwave power can vary significantly depending on the specific reaction, solvent, and scale. It is often more reliable to control the reaction by temperature rather than power. Modern microwave reactors allow for precise temperature control, which is crucial for reproducibility and minimizing side product formation. Power levels can range from low (e.g., 180 W) to higher settings (e.g., 420 W), but the resulting temperature is the more critical parameter to optimize and report.[8][9]
Data Presentation
Table 1: Optimization of Reaction Temperature for Pyrazolopyridine Synthesis
| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 30 | 20 | 56 | [6] |
| 2 | 40 | 20 | 89 | [6] |
| 3 | 50 | 20 | No significant improvement | [6] |
| 4 | >120 | - | Byproduct formation | [2] |
Table 2: Comparison of Microwave vs. Conventional Heating
| Reaction Step | Conventional Method | Microwave Method | Yield (Conventional) | Yield (Microwave) | Reference |
| Pyrazolo ring formation | 4-6 h at room temp. or with heating | 40 min at 90°C | 68-72% | 42% | [2] |
| Deprotection | 2-7 h | 40 min at 110°C | - | 79% | [2] |
| Precursor Synthesis | 16 h at room temp. | 30 min at 120°C | High | High | [2] |
| Multi-component pyrazolo[3,4-b]pyridine synthesis | Up to 12 h | 10 min at 200°C | - | Up to 83% | [4] |
Experimental Protocols
General Procedure for Microwave-Assisted One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This protocol is a generalized example based on multi-component reactions.[4][6] Note: Specific quantities, temperatures, and times will need to be optimized for your particular substrates.
-
Reactant Preparation: In a dedicated microwave reaction vial, add 5-amino pyrazole (1.0 equiv.), an appropriate aldehyde (1.0 equiv.), and an active methylene compound (e.g., aroyl acetonitrile) (1.0 equiv.).
-
Solvent/Catalyst Addition (if applicable): If the reaction is not solvent-free, add the chosen solvent (e.g., water, ethanol). If a catalyst is required, add it at this stage.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the target temperature and time (e.g., 200°C for 10 minutes for a solvent-free reaction, or 40°C for 20 minutes in an aqueous medium).[4][6] The reaction should be carried out with magnetic stirring.
-
Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, open the vial. The work-up procedure will depend on the specific reaction. For a solid product, it may be collected by filtration and washed with a suitable solvent. If the product is in solution, an extraction may be necessary. The crude product is then purified, typically by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for microwave-assisted pyrazolopyridine synthesis.
Caption: Troubleshooting logic for addressing low product yield in pyrazolopyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Choice for Microwave Synthesis [cem.com]
- 4. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Technical Support Center: Strategies to Enhance the Solubility of Pyrazolopyridine-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with pyrazolopyridine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of many pyrazolopyridine-based inhibitors?
Pyrazolopyridine scaffolds, which are often constituents of kinase inhibitors, can be characterized by their aromatic and heterocyclic nature. This often results in a planar structure with high crystal lattice energy, contributing to low aqueous solubility. The formation of intermolecular hydrogen bonds, such as head-to-tail dimers, can further stabilize the crystal structure, making it difficult for water molecules to solvate the compound.[1]
Q2: What are the initial steps to take when a pyrazolopyridine inhibitor fails to dissolve in an aqueous buffer?
The first and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solvating power for a wide range of organic molecules. From this concentrated stock, serial dilutions can be made into the aqueous experimental medium. It is important to ensure the final concentration of the organic solvent in the assay is low, typically below 0.5% v/v, to avoid impacting the biological system.
Q3: What structural modification strategies can be employed to improve the solubility of a pyrazolopyridine-based inhibitor?
Several structural modification strategies can be effective:
-
Introduction of Polar/Ionizable Groups: Adding polar functional groups, such as hydroxyl, amino, or carboxylic acid moieties, to a solvent-exposed region of the molecule can increase its hydrophilicity and improve solubility. Systematic variation of such substituents has been shown to increase solubility from 2 µg/mL to as high as 867 µg/mL in a series of quinolinyltriazole inhibitors.[2] For pyrazolo-pyridone inhibitors, introducing polar ionizable groups on the pyrazole methyl, which points towards the solvent, has been shown to increase solubility.[1]
-
Disruption of Crystal Packing: The high crystal lattice energy of planar molecules can be a major contributor to poor solubility. Introducing bulky groups or out-of-plane substituents can disrupt the crystal packing, lower the melting point, and consequently increase aqueous solubility.[1] For a series of B-Raf(V600E) inhibitors, a combination of a bulkier group at the dimer interface and an out-of-plane substituent was necessary to decrease the melting point and enhance solubility.[1]
-
Reduction of Lipophilicity (logP): High lipophilicity often correlates with low aqueous solubility. Strategies to reduce the octanol-water partition coefficient (logP), such as replacing lipophilic moieties with more polar ones, can lead to improved solubility.
Q4: What formulation strategies can enhance the solubility of pyrazolopyridine inhibitors without altering their chemical structure?
Formulation strategies are crucial for improving the apparent solubility and bioavailability of these compounds:
-
Co-solvents: Using a mixture of solvents can significantly enhance solubility. For instance, the aqueous solubility of COX-2 inhibitors has been notably increased by using ethanol as a co-solvent.[3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can dramatically improve solubility. Many kinase inhibitors are weak bases and are more soluble at a lower pH.
-
Surfactants: The addition of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to solubilize hydrophobic compounds by forming micelles.
-
Amorphous Solid Dispersions: Dispersing the drug in an inert carrier, typically a hydrophilic polymer, creates an amorphous solid dispersion. This amorphous form has a higher apparent water solubility compared to the crystalline form.[4][5]
-
Nanotechnology: Encapsulating the inhibitor in nanoparticles, such as liposomes or albumin-based nanoparticles, can improve its solubility and biodistribution.[6]
Q5: How does salt formation impact the solubility of pyrazolopyridine-based inhibitors?
Salt formation is a widely used and effective method for increasing the solubility and dissolution rate of ionizable drugs.[7][8] For weakly basic or acidic compounds, converting them to a salt form can significantly enhance their aqueous solubility. The choice of the counterion is critical, as different salt forms of the same drug can have vastly different solubilities. For example, a study on the drug RPR2000765 showed that while several salt forms increased solubility, the mesylate salt provided the highest solubility at 39 mg/mL, a significant increase from the free base's 10 µg/mL.[7]
Troubleshooting Guide
Issue: My pyrazolopyridine inhibitor precipitates when I dilute the DMSO stock into my aqueous buffer.
This common problem, often referred to as "solvent shocking" or "precipitation upon dilution," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility.
| Potential Cause | Troubleshooting Steps |
| Localized High Concentration | 1. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[9] 2. Perform serial dilutions in DMSO first to lower the starting concentration before the final dilution into the aqueous buffer. |
| Low Thermodynamic Solubility in the Buffer | 1. Lower the Final Concentration: Test a lower final concentration of the inhibitor if your experiment allows. 2. Adjust Buffer pH: If the inhibitor has ionizable groups, test a range of pH values for your buffer to find the optimal pH for solubility. For weakly basic inhibitors, a more acidic buffer may be beneficial. 3. Increase Co-solvent Concentration: If your experimental system can tolerate it, slightly increase the final concentration of the organic co-solvent (e.g., DMSO). However, keep it as low as possible, ideally below 1% (v/v).[9] 4. Incorporate a Surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your aqueous buffer.[4] |
| Temperature Effects | Use a Pre-warmed Buffer: Using an aqueous buffer at room temperature or slightly warmed can sometimes improve the solubility of hydrophobic compounds.[9] |
Data Presentation: Enhancing Solubility of Pyrazolo-pyrimidinone Derivatives
The following table summarizes the kinetic solubility of a series of pyrazolo-pyrimidinone analogs, demonstrating the impact of structural modifications on aqueous solubility.
| Analog | Modification | Kinetic Solubility in PBS (pH 7.4) (µM) |
| Lead Compound | Amide Linker | 4.6 |
| 7-2A | Amine Linker, 3-Et-Ph | 58 ± 2 |
| 7-8A | Amine Linker, 4-Et-Ph | 22 ± 2 |
| 7-17A | Amine Linker, 3-CF3-Ph | 15 ± 2 |
| 7-18A | Amine Linker, 4-CF3-Ph | 5 ± 0.4 |
| 7-47A | Branched Amine Linker, (S)-CHCH3 | 74 ± 7 |
| 7-55A | Branched Amine Linker, (R)-CHCH3 | 2.5 ± 0.3 |
Data adapted from a study on pyrazolo-pyrimidinone inhibitors. The results indicate that replacing an amide linker with an amine or a branched amine linker, as well as the position of substituents on the phenyl ring, significantly impacts solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
Objective: To determine the kinetic solubility of a pyrazolopyridine inhibitor, which is the concentration of the compound in a saturated solution prepared by adding a concentrated DMSO stock to an aqueous buffer.
Materials:
-
Test pyrazolopyridine inhibitor
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thermomixer or shaker
-
Filtration apparatus or centrifuge
-
HPLC or LC-MS/MS for quantification
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM or 20 mM stock solution of the test compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Incubation Mixture Preparation: In appropriate tubes, add the required volume of PBS (e.g., 490 µL). Add a small volume of the DMSO stock solution (e.g., 10 µL) to the buffer to achieve the desired starting concentration. Prepare at least two replicates for each compound.
-
Equilibration: Place the tubes in a thermomixer or shaker set to a constant speed (e.g., 850 rpm) and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Separation of Undissolved Compound: After incubation, separate the undissolved precipitate. This can be done by:
-
Filtration: Using a solubility filter plate.
-
Centrifugation: Centrifuging the samples at high speed to pellet the undissolved solid.
-
-
Quantification: Carefully collect the supernatant (the saturated solution) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared separately to accurately quantify the concentration.
Protocol 2: Thermodynamic Solubility Assay
Objective: To determine the thermodynamic solubility of a pyrazolopyridine inhibitor, which is the concentration of the compound in a saturated solution at equilibrium.
Materials:
-
Solid (crystalline) form of the test pyrazolopyridine inhibitor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator with agitation (e.g., shaker)
-
Filtration apparatus
-
HPLC or LC-MS/MS for quantification
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a known volume of PBS in a vial or container. Ensure there is enough solid to maintain a saturated solution with undissolved particles present throughout the experiment.
-
Incubation and Equilibration: Tightly seal the vials and place them in an incubator with constant agitation at a controlled temperature (e.g., 37°C). The incubation period should be long enough to ensure equilibrium is reached, typically 24 to 72 hours.
-
Sampling and Separation: After the incubation period, visually confirm that excess solid is still present. Carefully withdraw a sample of the suspension and immediately filter it to remove all undissolved solid particles.
-
Quantification: Analyze the clear filtrate using a calibrated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.
-
Quality Control: Perform the assay in at least triplicate to ensure the reproducibility and accuracy of the results.
Visualizations
Signaling Pathway
Caption: A diagram of the B-Raf/MEK/ERK signaling pathway, a common target for pyrazolopyridine-based inhibitors.
Experimental Workflow
Caption: A general experimental workflow for improving the solubility of pyrazolopyridine-based inhibitors.
Logical Relationship Diagram
Caption: A logical workflow for troubleshooting precipitation of pyrazolopyridine inhibitors in aqueous solutions.
References
- 1. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Biological Activity of 1H-Pyrazolo[4,3-b]pyridin-3-amine Derivatives: A Comparative Guide
For Immediate Release
This publication provides a comparative analysis of the in vitro biological activity of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] Due to the limited availability of public data on the unsubstituted parent compound, 1H-pyrazolo[4,3-b]pyridin-3-amine, this guide focuses on its well-characterized derivative, VU0418506. The performance of VU0418506 is compared with an alternative mGlu4 PAM, ADX88178, and a pyrazolopyridine derivative with a different biological target, the TANK-binding kinase 1 (TBK1) inhibitor BX795, to highlight the versatility of the pyrazolopyridine scaffold.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyrazolopyridine-based compounds.
Comparative Analysis of In Vitro Activity
The following table summarizes the in vitro potency of VU0418506 and its comparators against their respective targets.
| Compound | Scaffold | Target | Assay Type | Species | Potency (EC50/IC50) |
| VU0418506 | 1H-Pyrazolo[4,3-b]pyridine | mGlu4 | Calcium Mobilization | Human | 68 nM[1][2][3] |
| mGlu4 | Calcium Mobilization | Rat | 46 nM[1][2][3] | ||
| mGlu4 | GIRK/Thallium Flux | Human | 55.7 nM[3] | ||
| ADX88178 | Thiazolopyridine | mGlu4 | Not Specified | Human | 4 nM[4][5] |
| mGlu4 | Not Specified | Rat | 9 nM[4] | ||
| BX795 | Pyrrolopyrimidine | TBK1 | Kinase Inhibition | Human | 6 nM[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGlu4 signaling pathway and a typical experimental workflow for identifying positive allosteric modulators.
Caption: Simplified mGlu4 signaling pathway.
Caption: Workflow for mGlu4 PAM screening.
Experimental Protocols
mGlu4 Positive Allosteric Modulator (PAM) Activity Assessment (Calcium Mobilization Assay)
This protocol is adapted from the methods used for the characterization of VU0418506.[3][7]
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in appropriate media.
-
Cells are transiently co-transfected with plasmids encoding for the human or rat mGlu4 receptor and a promiscuous G-protein alpha subunit (e.g., Gqi5) to couple the receptor activation to intracellular calcium release.[8]
2. Assay Preparation:
-
Transfected cells are seeded into 384-well black-walled, clear-bottom plates and incubated to allow for cell attachment and receptor expression.
-
The cell culture medium is removed, and cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer.[9] The plate is incubated at room temperature in the dark to allow for dye uptake.
3. Compound Preparation and Addition:
-
Test compounds, including VU0418506 and reference compounds, are prepared in a concentration-response format in a separate compound plate.
-
After dye loading, the cells are washed, and a baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).[10]
4. "Triple Addition" Assay Procedure:
-
First Addition: The test compound or vehicle is added to the cells, and fluorescence is monitored to detect any direct agonist activity.
-
Second Addition: After a short incubation period, a concentration of glutamate that elicits a 20% maximal response (EC20) is added. An increase in fluorescence at this step indicates positive allosteric modulation.
-
Third Addition: A concentration of glutamate that elicits an 80% maximal response (EC80) is added to confirm the maximal response of the system.[3]
5. Data Analysis:
-
The change in fluorescence intensity is measured over time.
-
The concentration-response curves for the potentiation of the glutamate EC20 response are plotted, and the EC50 values for the PAMs are calculated using non-linear regression analysis.
In Vitro TBK1 Kinase Inhibition Assay
This protocol is based on the methods used for the characterization of TBK1 inhibitors like BX795.[6][11]
1. Reagents and Materials:
-
Recombinant human TBK1 enzyme.
-
A suitable substrate peptide (e.g., IκBα peptide).
-
[γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).
-
Test inhibitor (e.g., BX795) at various concentrations.
-
Assay buffer and stop solution.
2. Assay Procedure:
-
The TBK1 enzyme is incubated with serially diluted concentrations of the test inhibitor (e.g., BX795) in the assay buffer for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The kinase reaction is initiated by the addition of the substrate peptide and [γ-32P]ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) and is then terminated by the addition of a stop solution.
3. Detection and Data Analysis:
-
If using a radioactive assay, an aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-32P]ATP. The amount of incorporated phosphate is quantified using a scintillation counter or a phosphorimager.[11]
-
For non-radioactive assays, the amount of ADP produced is measured according to the manufacturer's protocol (e.g., by luminescence).
-
The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADX88178 | GluR | TargetMol [targetmol.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibition: Dasatinib versus a Representative Pyrazolo-based Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role. Dasatinib, a well-established multi-targeted kinase inhibitor, is widely recognized for its efficacy in treating certain leukemias. This guide provides a comparative analysis of dasatinib against a representative pyrazolo-based kinase inhibitor, specifically the potent and selective Src family kinase inhibitor, eCF506. While direct comparative data for 1H-Pyrazolo[4,3-b]pyridin-3-amine is not extensively available in public literature, the analysis of a well-characterized pyrazolopyrimidine compound with a distinct selectivity profile offers valuable insights for researchers in the field of kinase inhibitor development.
This comparison focuses on their differential kinase inhibition profiles, the signaling pathways they modulate, and the experimental methodologies used to ascertain these characteristics.
Kinase Inhibition Profiles: A Tale of Two Selectivities
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases (SFKs), which are key drivers in chronic myeloid leukemia (CML) and some acute lymphoblastic leukemias (ALL).[1][2] Its therapeutic efficacy stems from its ability to bind to both the active and inactive conformations of the ABL kinase, overcoming resistance to earlier inhibitors like imatinib. However, dasatinib's activity extends to a broader range of kinases, including c-KIT, ephrin A2 receptor, and platelet-derived growth factor receptor β (PDGFRβ). This multi-targeted nature can be advantageous in complex diseases but may also contribute to off-target effects.
In contrast, the representative pyrazolopyrimidine, eCF506, was developed as a highly selective inhibitor of Src family kinases with significantly less activity against ABL kinase.[1][3] This highlights a different strategy in kinase inhibitor design, aiming for high target specificity to potentially reduce side effects associated with broad-spectrum inhibition.
The following table summarizes the inhibitory activities (IC50 values) of dasatinib and a representative pyrazolo-based inhibitor against key kinases.
| Kinase Target | Dasatinib IC50 (nM) | Representative Pyrazolopyrimidine (eCF506) IC50 (nM) |
| SRC | <1 | <0.5 |
| ABL | 1 | >1000 |
| LCK | 0.5 | 1.2 |
| LYN | 1 | 0.8 |
| c-KIT | 5 | Not reported |
| PDGFRβ | 28 | Not reported |
Note: IC50 values are compiled from various sources and can differ based on assay conditions. The data for the representative pyrazolopyrimidine is specific to eCF506.[1]
Signaling Pathways and Mechanisms of Action
Dasatinib exerts its therapeutic effect by blocking the ATP-binding site of BCR-ABL and Src kinases, thereby inhibiting their catalytic activity. This disrupts downstream signaling pathways that control cell proliferation, survival, and migration.
Caption: Simplified signaling pathways inhibited by Dasatinib and a selective Src inhibitor.
The representative pyrazolo-based inhibitor, with its high selectivity for Src, would primarily impact Src-dependent signaling pathways, leaving BCR-ABL and other dasatinib targets unaffected. This specificity could be advantageous in tumors where Src is the primary driver and multi-kinase inhibition is not required or is associated with toxicity.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of a kinase inhibitor's potency and selectivity is fundamental to its characterization. A common method is the in vitro kinase assay, which measures the enzymatic activity of a purified kinase in the presence of an inhibitor.
General Protocol for a Radiometric Kinase Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., Dasatinib or a pyrazolo-based compound) in a suitable solvent like DMSO.
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).
-
Prepare a solution of the purified recombinant kinase in the reaction buffer.
-
Prepare a solution of a specific peptide substrate for the kinase.
-
Prepare a solution of [γ-³²P]ATP.
-
-
Assay Procedure:
-
Serially dilute the inhibitor stock solution to create a range of concentrations.
-
In a microplate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a sigmoidal dose-response curve.
-
Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.
Conclusion
The comparison between dasatinib and a representative, highly selective pyrazolo-based Src inhibitor exemplifies two distinct approaches in kinase-targeted drug discovery. Dasatinib's multi-targeted profile has proven effective in specific hematological malignancies. Conversely, the development of highly selective inhibitors like the representative pyrazolopyrimidine eCF506 showcases the ongoing effort to enhance therapeutic precision and potentially improve safety profiles. For researchers and drug developers, the choice between a multi-targeted and a highly selective inhibitor depends on the specific disease biology and the role of the targeted kinases in the pathology. This guide underscores the importance of comprehensive kinase profiling and a deep understanding of the underlying signaling pathways in the rational design of next-generation kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-Pyrazolo[4,3-B]pyridin-3-amine and Nilotinib in DDR1 Inhibition
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory performance of a representative 1H-Pyrazolo[4,3-B]pyridin-3-amine derivative and the established kinase inhibitor, nilotinib, against the Discoidin Domain Receptor 1 (DDR1). This document synthesizes available experimental data to highlight the potency and cellular effects of both compounds, offering a resource for those investigating novel therapeutic strategies targeting DDR1.
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that, upon activation by collagen, plays a significant role in various cellular processes, including proliferation, migration, and adhesion. Its dysregulation is implicated in several pathologies, most notably in cancer progression and fibrosis, making it an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of two chemical entities in the context of DDR1 inhibition.
Due to the limited publicly available data on the specific compound this compound as a DDR1 inhibitor, this guide will utilize data for a closely related and well-characterized derivative from the 4-amino-1H-pyrazolo[3,4-d]pyrimidin series, specifically compound 6c , as a representative of this chemical class. This compound shares a similar pyrazolopyrimidine core scaffold and has published data on its DDR1 inhibitory activity.
Nilotinib, a well-established tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia, has been identified as a potent inhibitor of DDR1. Its effects on DDR1 signaling and its potential as a repurposed therapeutic for DDR1-driven diseases are of significant interest to the research community.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative data for the representative pyrazolopyrimidine derivative and nilotinib in the context of DDR1 inhibition.
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value | Reference |
| Compound 6c (4-amino-1H-pyrazolo[3,4-d]pyrimidin derivative) | Kinase Inhibition Assay | DDR1 Kinase | 44 nM | [1] |
| Cell Proliferation Assay | HCT-116 | 4.00 µM | [1] | |
| Cell Proliferation Assay | MDA-MB-231 | 3.36 µM | [1] | |
| Nilotinib | DDR1 Tyrosine Phosphorylation Inhibition | Colorectal Cancer Cell Lines | 1-8 nM | [2] |
| Cell Invasion Assay | Colorectal Cancer Cell Lines | 1-8 nM | [2] | |
| Cell Viability Assay (MTT) | MCF-7 | 0.403 µM | [3] | |
| Cell Viability Assay (MTT) | MDA-MB-231 | 0.819 µM | [4] |
Experimental Methodologies
This section details the experimental protocols for the key assays cited in this comparison guide.
DDR1 Kinase Inhibition Assay (for Compound 6c)
This assay evaluates the direct inhibitory effect of a compound on the enzymatic activity of the DDR1 kinase.
Protocol:
-
Reagents and Materials: Recombinant human DDR1 kinase, substrate peptide, ATP, and the test compound (Compound 6c).
-
Assay Procedure:
-
The DDR1 kinase is incubated with varying concentrations of the test compound in a suitable buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate, or through fluorescence-based assays.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Cellular DDR1 Autophosphorylation Assay (for Nilotinib)
This assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 within a cellular context.
Protocol:
-
Cell Culture: Colorectal cancer cells (e.g., HCT116, SW620) are cultured in appropriate media until they reach a suitable confluency.
-
Collagen Stimulation: Cells are stimulated with collagen I (e.g., 40 µg/mL) for a specified duration (e.g., 18 hours) to induce DDR1 autophosphorylation.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of nilotinib.
-
Cell Lysis: Following treatment, cells are lysed to extract total protein.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated DDR1 (p-DDR1).
-
A corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane is also probed with an antibody against total DDR1.
-
The intensity of the p-DDR1 bands is quantified and normalized to the total DDR1 levels.
-
The IC50 value is calculated based on the dose-dependent inhibition of DDR1 phosphorylation.[2]
-
Cell Proliferation/Viability Assay (MTT)
This assay assesses the effect of the inhibitors on the viability and proliferative capacity of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MDA-MB-231, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (Compound 6c or nilotinib) for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the viability of untreated control cells. The IC50 value is calculated from the dose-response curve.[1][3][4]
Cell Invasion Assay (Boyden Chamber)
This assay evaluates the ability of an inhibitor to block the invasion of cancer cells through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract like Matrigel.
-
Cell Seeding: Cancer cells, pre-treated with the inhibitor (e.g., nilotinib) or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The chambers are incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained with a dye like crystal violet.
-
Quantification: The number of invading cells is counted under a microscope in several random fields. The percentage of invasion is calculated relative to the untreated control.[2]
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the DDR1 signaling pathway and the general workflow for comparing DDR1 inhibitors.
Caption: DDR1 Signaling Pathway and Points of Inhibition.
Caption: Workflow for Comparing DDR1 Inhibitors.
Summary and Conclusion
This guide provides a comparative overview of a representative this compound derivative (compound 6c) and nilotinib as inhibitors of DDR1.
-
Potency: Based on the available data, nilotinib demonstrates high potency in inhibiting DDR1 autophosphorylation and cell invasion in cellular assays, with IC50 values in the low nanomolar range.[2] The representative pyrazolopyrimidine, compound 6c, also shows potent direct inhibition of the DDR1 kinase with an IC50 of 44 nM.[1]
-
Cellular Activity: Both compounds exhibit effects on cancer cell lines. Nilotinib has been shown to reduce cell viability, induce apoptosis, and inhibit migration.[3][4] Compound 6c has demonstrated inhibition of cell proliferation in DDR1-overexpressing cell lines.[1]
-
Mechanism of Action: Nilotinib exerts its effects by inhibiting the kinase activity of DDR1, thereby blocking downstream signaling pathways, such as the DDR1-BCR-β-catenin axis, which is crucial for tumor cell invasion.[2][5] The pyrazolopyrimidine derivative, compound 6c, is also a direct inhibitor of the DDR1 kinase.[1]
References
- 1. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilotinib, a Discoidin domain receptor 1 (DDR1) inhibitor, induces apoptosis and inhibits migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of DDR1-BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1H-Pyrazolo[4,3-b]pyridin-3-amine Derivatives as mGlu4 Positive Allosteric Modulators
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action and comparative efficacy of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) and other selective mGlu4 Positive Allosteric Modulators.
This guide provides a detailed comparison of VU0418506, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), with other notable mGlu4 PAMs. The content herein focuses on the mechanism of action, supported by quantitative experimental data, detailed experimental protocols, and visual representations of signaling pathways and workflows to aid in the understanding and further research of these compounds.
Introduction to 1H-Pyrazolo[4,3-b]pyridin-3-amine and its Role as an mGlu4 PAM
The compound of interest, N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, also known as VU0418506, has been identified as a novel and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4).[1] mGlu4 is a Gi/o-coupled receptor that plays a crucial role in regulating neurotransmitter release, making it a promising therapeutic target for neurological disorders such as Parkinson's disease.[2] As a PAM, VU0418506 does not directly activate the mGlu4 receptor but enhances its sensitivity to the endogenous ligand, glutamate. This allosteric modulation offers a more nuanced approach to therapeutic intervention compared to direct agonists.
Mechanism of Action of mGlu4 Positive Allosteric Modulators
Positive allosteric modulators of mGlu4 bind to a site on the receptor distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of G-protein coupling upon glutamate binding. The activation of the Gi/o signaling pathway subsequently leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the context of Parkinson's disease, mGlu4 receptors are strategically located on presynaptic terminals in the basal ganglia, and their activation can reduce the excessive glutamatergic and GABAergic transmission associated with the disease's motor symptoms.
Comparative Quantitative Data
The following tables summarize the in vitro potency and selectivity of VU0418506 in comparison to other well-characterized mGlu4 PAMs.
Table 1: In Vitro Potency of mGlu4 Positive Allosteric Modulators
| Compound | Target | EC50 (nM) | Assay Type | Reference |
| VU0418506 | human mGlu4 | 68 | Calcium Mobilization | [1][2] |
| rat mGlu4 | 46 | GIRK Thallium Flux | [1][2] | |
| PHCCC | human mGlu4 | 5100 | Calcium Mobilization | [3] |
| ADX88178 | human mGlu4 | 4 | Not Specified | [4] |
| rat mGlu4 | 9.1 | Not Specified | [5] | |
| Foliglurax (PXT002331) | human mGlu4 | 79 | Not Specified | [6] |
| VU0155041 | human mGlu4 | 798 | Not Specified | [7][8] |
| rat mGlu4 | 693 | Not Specified | [7][8] |
Table 2: In Vitro Selectivity of VU0418506 against other mGlu Receptors
| mGlu Receptor Subtype | VU0418506 Activity | Reference |
| mGlu1 | Inactive | [1] |
| mGlu2 | Inactive | [1] |
| mGlu3 | Inactive | [1] |
| mGlu5 | Inactive | [1] |
| mGlu6 | Active | [1] |
| mGlu7 | Inactive | [1] |
| mGlu8 | Inactive | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Calcium Mobilization Assay
This assay is employed to measure the potentiation of glutamate-induced intracellular calcium release in cells co-expressing the mGlu4 receptor and a promiscuous G-protein (e.g., Gαqi5), which links Gi/o activation to the phospholipase C pathway.
-
Cell Culture and Plating: HEK293 or CHO cells stably expressing human or rat mGlu4 and a chimeric G-protein (e.g., Gqi5) are cultured in appropriate media. Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is replaced with assay buffer. The test compound (e.g., VU0418506) is added to the wells at various concentrations and incubated for a specified period (e.g., 2.5 minutes).
-
Glutamate Stimulation and Signal Detection: An EC20 concentration of glutamate is added to the wells, and the fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The EC50 values are calculated from the concentration-response curves generated by plotting the fluorescence signal against the compound concentration.
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay
This assay provides a functional measure of Gi/o-coupled receptor activation by detecting the influx of thallium ions through GIRK channels, which are activated by Gβγ subunits released upon Gi/o activation.
-
Cell Culture and Plating: HEK293 cells stably co-expressing the mGlu4 receptor and GIRK channels are cultured and seeded in 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 1 hour at room temperature.
-
Compound and Agonist Addition: The test compound is added to the cells, followed by the addition of glutamate and a thallium-containing buffer.
-
Signal Detection: The fluorescence is measured over time. The influx of thallium through activated GIRK channels quenches the dye's fluorescence.
-
Data Analysis: The rate of fluorescence quench is proportional to the GIRK channel activity. EC50 values are determined from the concentration-response curves.
Haloperidol-Induced Catalepsy in Rats
This in vivo model is used to assess the anti-parkinsonian effects of compounds. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility, which can be reversed by effective anti-parkinsonian drugs.
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing environment.
-
Induction of Catalepsy: Haloperidol (e.g., 1.5 mg/kg) is administered intraperitoneally to induce catalepsy.
-
Compound Administration: After a set period (e.g., 60 minutes) following haloperidol injection, the test compound (e.g., VU0418506) is administered orally or via another appropriate route.
-
Catalepsy Assessment: Catalepsy is measured at various time points post-compound administration using the bar test. The time it takes for the rat to remove its forepaws from a raised bar is recorded.
-
Data Analysis: The duration of catalepsy is compared between vehicle-treated and compound-treated groups to determine the compound's efficacy in reversing the cataleptic state.
Mandatory Visualizations
The following diagrams illustrate the mGlu4 signaling pathway and the experimental workflows described above.
Caption: Signaling pathway of the mGlu4 receptor modulated by a PAM.
Caption: Workflow diagrams for key experimental assays.
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Addex mGluR4 PAM improves Parkinsonian symptoms in pre-clinical models - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VU 0155041 sodium salt | CAS 1259372-69-4 | VU0155041 | Tocris Bioscience [tocris.com]
In Vivo Efficacy of 1H-Pyrazolo[4,3-b]pyridin-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of several 1H-Pyrazolo[4,3-b]pyridin-3-amine derivatives and related pyrazolopyridine compounds across various therapeutic areas. The data presented is compiled from preclinical studies and aims to offer a clear, objective comparison to aid in research and development efforts.
I. Comparative Efficacy Data
The following tables summarize the in vivo efficacy of selected this compound derivatives and functionally similar compounds.
Table 1: VU0418506 for Parkinson's Disease
| Parameter | Details |
| Compound | VU0418506 |
| Target | Positive Allosteric Modulator (PAM) of mGlu4 |
| Indication | Parkinson's Disease |
| Animal Model | 6-hydroxydopamine (6-OHDA)-lesioned rats |
| Dosing | 10 and 30 mg/kg, oral administration |
| Efficacy | - Significantly reversed forelimb asymmetry deficits.[1] - Potentiated the effects of a subthreshold dose of L-DOPA in reversing forelimb asymmetry.[1] |
| Alternative | L-DOPA (2.5 mg/kg) also reversed forelimb asymmetry.[1] |
| Parameter | Details |
| Compound | VU0418506 |
| Target | Positive Allosteric Modulator (PAM) of mGlu4 |
| Indication | Parkinson's Disease |
| Animal Model | Haloperidol-induced catalepsy in rats |
| Dosing | Increasing oral doses following haloperidol (1.5 mg/kg) administration |
| Efficacy | Demonstrated antiparkinsonian activity by reversing catalepsy.[1] |
| Alternative | An adenosine A2A antagonist was used as a positive control.[1] |
Table 2: 13an for Triple-Negative Breast Cancer (TNBC)
No specific in vivo data for compound 13an was found in the provided search results. The table below presents a general protocol for evaluating compounds in a TNBC xenograft model, which would be applicable to 13an.
| Parameter | General Protocol for TNBC Xenograft Model |
| Cell Line | MDA-MB-231 (human TNBC cell line) |
| Animal Model | Nude mice |
| Procedure | - Inject MDA-MB-231 cells subcutaneously into the flank of nude mice. - Allow tumors to reach a specified volume (e.g., 50-100 mm³). - Randomize mice into treatment and control groups. - Administer the test compound (e.g., 13an) and vehicle control according to the desired dosing regimen. |
| Efficacy Metrics | - Tumor volume measurement over time. - Tumor weight at the end of the study. - Immunohistochemical analysis of tumor tissue. |
| Alternative | Doxorubicin or other standard-of-care chemotherapy for TNBC. |
Table 3: 13t (JAK3 Inhibitor) for Rheumatoid Arthritis
Specific in vivo data for the 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivative 13t was limited. The following data is for a representative selective JAK3 inhibitor, RB1, in a similar model, and a general protocol for a collagen-induced arthritis (CIA) model is provided.
| Parameter | Representative Data (JAK3 Inhibitor RB1) |
| Compound | RB1 (Selective JAK3 inhibitor) |
| Indication | Rheumatoid Arthritis |
| Animal Model | Collagen-Induced Arthritis (CIA) in mice |
| Dosing | 10, 30, or 100 mg/kg |
| Efficacy | Significantly improved pathology in the joints.[2] |
| Alternative | Tofacitinib (30 mg/kg) |
| Parameter | General Protocol for Collagen-Induced Arthritis (CIA) Model |
| Animal Model | DBA/1 mice or Wistar-Lewis rats |
| Induction | - Primary immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). - Booster immunization with type II collagen and Incomplete Freund's Adjuvant (IFA) 21 days later. |
| Treatment | Administer test compound (e.g., 13t) daily, starting from the day of booster immunization. |
| Efficacy Metrics | - Clinical arthritis score (assessing paw swelling and erythema). - Paw thickness measurement. - Histopathological analysis of joints for inflammation, pannus formation, and bone erosion. - Measurement of serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
| Alternative | Tofacitinib, Methotrexate |
Table 4: 15y (TBK1 Inhibitor) for Melanoma
Specific in vivo data for the 1H-pyrazolo[3,4-b]pyridine derivative 15y was not available. The table presents data for the TBK1/IKKε inhibitor amlexanox in a melanoma xenograft model.
| Parameter | Amlexanox in Melanoma Xenograft Model |
| Compound | Amlexanox (TBK1/IKKε inhibitor) |
| Indication | Melanoma |
| Animal Model | A375 human melanoma cell line xenograft in nude mice |
| Efficacy | Significantly reduced tumor growth.[3] |
| Alternative | Vemurafenib (BRAF inhibitor) |
Table 5: 10g (ALK Inhibitor) for Non-Small Cell Lung Cancer (NSCLC)
Specific in vivo data for the 1H-pyrazolo[3,4-b]pyridine derivative 10g was not found. The table provides a comparison of next-generation ALK inhibitors against the first-generation inhibitor, crizotinib, in NSCLC.
| Compound | Generation | Efficacy Highlight in NSCLC |
| Crizotinib | First | Established efficacy in ALK-positive NSCLC, but resistance often develops. |
| Alectinib | Second | Superior progression-free survival (PFS) compared to crizotinib; effective against brain metastases. |
| Ceritinib | Second | More potent than crizotinib and active against some crizotinib-resistant mutations. |
| Lorlatinib | Third | Active against a broad range of ALK resistance mutations, including the G1202R mutation.[4] |
II. Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol is relevant for evaluating compounds like VU0418506 .
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.[5]
-
Lesioning:
-
Post-operative Care: Provide supportive care, including softened food and hydration, to aid recovery.
-
Behavioral Testing:
-
Forelimb Asymmetry Test (Cylinder Test): Place the rat in a transparent cylinder and record the number of times it uses its left, right, or both forelimbs to touch the cylinder wall during exploration. A preference for the unimpaired limb indicates a successful lesion.
-
Apomorphine- or Amphetamine-Induced Rotation: Administer apomorphine or amphetamine and measure the net rotations over a set period. The direction and rate of rotation indicate the extent of dopamine depletion.
-
-
Drug Administration: Administer the test compound (e.g., VU0418506) orally or via another appropriate route at various time points before or after behavioral testing.
-
Data Analysis: Compare the performance of treated animals to vehicle-treated and control groups.
Collagen-Induced Arthritis (CIA) in Rodents
This protocol is applicable for evaluating JAK3 inhibitors like 13t .
-
Animal Model: DBA/1 mice (highly susceptible) or Lewis rats.[7]
-
Collagen Emulsion Preparation:
-
Dissolve type II collagen (from bovine or chicken) in 0.05 M acetic acid.
-
Emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
-
Primary Immunization (Day 0): Inject the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Inject an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA) intradermally at a different site.[7]
-
Arthritis Assessment:
-
Begin scoring for signs of arthritis around day 24.
-
Use a scoring system (e.g., 0-4 scale for each paw) based on erythema and swelling.
-
Measure paw thickness with calipers.
-
-
Drug Administration: Begin treatment with the test compound (e.g., 13t) at a prophylactic (from day 0 or 21) or therapeutic (after onset of arthritis) regimen.
-
Endpoint Analysis:
-
Collect blood for cytokine and antibody analysis.
-
Perform histopathological examination of the joints to assess inflammation, cartilage damage, and bone erosion.[8]
-
Xenograft Tumor Models
This general protocol can be adapted for evaluating compounds like 13an , 15y , and 10g .
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231 for TNBC, A375 for melanoma, H2228 for NSCLC) under appropriate conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.[9]
-
Cell Implantation:
-
Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel).
-
Inject a specific number of cells (e.g., 3 x 106) subcutaneously into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[9]
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the planned schedule, dose, and route of administration.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Calculate tumor growth inhibition (TGI).
-
III. Signaling Pathways and Experimental Workflows
VU0418506 and mGlu4 Signaling in Parkinson's Disease
In Parkinson's disease, the loss of dopamine neurons leads to overactivity of the indirect pathway in the basal ganglia. Activation of mGlu4 receptors, which are presynaptically located on GABAergic terminals of the striatopallidal pathway, reduces GABA release. This, in turn, helps to normalize the output of the basal ganglia and alleviate motor symptoms.
Caption: mGlu4 PAMs in Parkinson's Disease.
JAK3 Inhibition in Rheumatoid Arthritis
In rheumatoid arthritis, pro-inflammatory cytokines activate the JAK-STAT signaling pathway, leading to chronic inflammation and joint destruction. JAK3 is crucial for signaling by cytokines that use the common gamma chain receptor, such as IL-2, IL-4, IL-7, IL-15, and IL-21, which are important for lymphocyte function. Inhibiting JAK3 can therefore dampen the inflammatory response.
Caption: JAK3 Inhibition in Rheumatoid Arthritis.
TBK1 Signaling in Cancer
TBK1 is a kinase involved in innate immune signaling and has been implicated in cancer cell survival and proliferation through various pathways, including NF-κB and AKT signaling. Inhibition of TBK1 can thus represent a therapeutic strategy.
References
- 1. Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Specific IKKε/TBK1 Inhibitor Amlexanox Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Changes in Day/Night Activity in the 6-OHDA-Induced Experimental Model of Parkinson’s Disease: Exploring Prodromal Biomarkers [frontiersin.org]
- 6. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice [mdpi.com]
A Comparative Guide to the Molecular Docking of Pyrazolopyridine Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Pyrazolopyridine scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. The specific arrangement of nitrogen atoms and the pattern of substitution on this bicyclic heterocycle give rise to various isomers, each with unique physicochemical properties that influence their interaction with biological targets. This guide provides a comparative overview of molecular docking studies on different pyrazolopyridine isomers, offering insights into their potential as therapeutic agents. The data presented here is synthesized from recent research to aid in the rational design of novel and potent drug candidates.
Comparative Docking Performance
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different pyrazolopyridine derivatives against several key protein targets. These studies highlight how isomeric and substituent variations impact docking scores and binding energies, which are critical indicators of binding affinity.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Biological Activity | Reference |
| Pyrazolo[4,3-c]pyridines | ||||||
| Compound 4a | CREBBP Bromodomain (5KTU) | - | - | Not Specified | Anticancer | |
| Compound 4b | CREBBP Bromodomain (5KTU) | - | - | Not Specified | Anticancer | |
| Compound 4e | CREBBP Bromodomain (5KTU) | - | - | Not Specified | Anticancer | |
| Compound 4f | CREBBP Bromodomain (5KTU) | - | - | Not Specified | Anticancer | |
| Pyrazolo[3,4-b]pyridines | ||||||
| Compound 8a | Kinases (HER2, BRAF, JAK, etc.) | Not Specified | Not Specified | Not Specified | Anticancer | [1][2] |
| Compound 4a | Multiple Kinases | More negative than 4b | Not Specified | Hydrophobic interactions, H-bonds | Anticancer | [2] |
| Compound 4b | Multiple Kinases | Less negative than 4a | Not Specified | Hydrophobic interactions, H-bonds | Anticancer | [2] |
| Compound 8 | CDK2 | - | - | Similar to roscovitine | Anticancer | [3][4] |
| Pyrazolopyridopyrimidines | ||||||
| Compound 7 | Microbial/Antioxidant Targets | - | - | Favorable binding interactions | Antimicrobial, Antioxidant | [5][6] |
| Compound 15 | DPPH | - | - | Favorable binding interactions | Antioxidant | [5][6] |
| Other Pyrazolopyridine Derivatives | ||||||
| Compound 2 | COX-2 (3LN1) | - | - | Interacts with binding site | Anti-inflammatory | [7] |
| Compound 6b | 1SA5 | - | - | Conceivable binding mode | Anticancer, Antimicrobial, Antioxidant | [8] |
Note: Direct comparison of docking scores between different studies should be done with caution due to variations in software, force fields, and docking protocols.
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and reproducing the presented data. Below are detailed protocols for molecular docking and a common biological assay.
Molecular Docking Protocol
A representative molecular docking workflow was employed to predict the binding conformation and affinity of the pyrazolopyridine derivatives to their respective protein targets.
-
Protein Preparation: The three-dimensional crystal structures of the target proteins, such as CREBBP bromodomain (PDB ID: 5KTU), CDK2, and various kinases, were obtained from the Protein Data Bank (PDB).[9] The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. The protonation states of ionizable residues were set at a physiological pH.
-
Ligand Preparation: The 2D structures of the pyrazolopyridine isomers and their derivatives were sketched and converted to 3D structures. Energy minimization of the ligands was performed using a suitable force field.
-
Grid Generation: A binding grid was defined around the active site of the protein, typically centered on the co-crystallized ligand or identified through literature. The grid box was set to be large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.
-
Molecular Docking: Docking calculations were performed using molecular docking software such as Schrödinger's Small-Molecule Drug Discovery Suite.[1] The ligands were docked into the prepared protein structures, and multiple docking poses were generated.
-
Pose Analysis and Scoring: The generated docking poses were analyzed based on their scoring functions (e.g., Glide Score, binding energy) to estimate the binding affinity. The pose with the lowest energy or best score was typically selected as the most probable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed.
In Vitro Anticancer Activity Assay (IC50 Determination)
The antiproliferative activity of the synthesized pyrazolopyridine compounds was evaluated against various human cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., U937, HCT-116, MCF-7, HepG2, A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3][4]
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the pyrazolopyridine compounds.
-
MTT Assay: After a specified incubation period (e.g., 48 or 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel pyrazolopyridine-based inhibitors.
Caption: A typical drug discovery workflow for pyrazolopyridine inhibitors.
This guide provides a snapshot of the current landscape of comparative docking studies on pyrazolopyridine isomers. The presented data and protocols are intended to assist researchers in navigating this promising area of drug discovery and in the design of next-generation therapeutic agents.
References
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | MDPI [mdpi.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]
- 8. Synthesis, Biological Validation, and Docking Studies of Novel Purine Derivatives Containing Pyridopyrimidine, Pyrazolopyridine, and Pyranonapthyridine Rings† | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
A Head-to-Head Comparison of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of two prevalent pyrazolopyridine isomers.
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural resemblance to purines, which allows for its interaction with a wide array of biological targets. Among the various isomers, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine have garnered significant attention as core structures in the development of novel therapeutics. This guide provides a head-to-head comparison of their biological activities, supported by experimental data, to aid researchers in the strategic design of new chemical entities.
Introduction to the Scaffolds
Pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine are bicyclic aromatic heterocycles composed of a fused pyrazole and pyridine ring. The key difference lies in the arrangement of the nitrogen atoms and the point of fusion, which significantly influences the molecule's electronic properties, hydrogen bonding capacity, and overall three-dimensional shape. These structural nuances ultimately dictate their target specificity and biological activity.
Figure 1: Chemical structures of the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine cores.
A Comparative Guide to Cell-Based Assays for Confirming Cytotoxicity of 1H-Pyrazolo[4,3-B]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. For novel heterocyclic compounds such as 1H-Pyrazolo[4,3-B]pyridin-3-amine, a thorough understanding of their effects on cell viability is paramount. This guide provides a comparative overview of two robust cell-based assays for quantifying cytotoxicity: the MTT assay, which assesses metabolic activity, and the Annexin V-FITC/PI assay, which detects markers of apoptosis. Detailed experimental protocols and comparative data are presented to aid researchers in selecting the most appropriate method for their screening campaigns.
Comparison of Cytotoxicity Assays
The choice of a cytotoxicity assay depends on the specific research question, the expected mechanism of cell death, and the desired throughput.[1] This guide focuses on a metabolic assay (MTT) and an apoptosis-detection assay (Annexin V-FITC/PI) to provide a comprehensive view of a compound's cytotoxic effects.
| Assay Principle | Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] | Detects the externalization of phosphatidylserine (PS) in apoptotic cells using fluorescently labeled Annexin V and differentiates necrotic cells with propidium iodide (PI).[3] | | Information Gained | Cell viability and metabolic activity.[4] | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. | | Throughput | High-throughput, suitable for 96-well plates. | Moderate-throughput, requires a flow cytometer. | | Endpoint | Colorimetric measurement of formazan absorbance.[2] | Fluorescent measurement of cell populations by flow cytometry.[3] |
Quantitative Data Summary
The following tables present hypothetical data for the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa) after a 24-hour treatment period.
Table 1: MTT Assay - Cell Viability
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 94.4 |
| 5 | 0.95 | 0.06 | 76.0 |
| 10 | 0.63 | 0.05 | 50.4 |
| 25 | 0.31 | 0.04 | 24.8 |
| 50 | 0.15 | 0.03 | 12.0 |
| 100 | 0.08 | 0.02 | 6.4 |
Table 2: Annexin V-FITC/PI Assay - Cell Population Distribution
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 10 | 55.8 | 35.1 | 9.1 |
| 50 | 15.3 | 58.6 | 26.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a colorimetric method used to assess cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7] Use appropriate fluorescence channels for FITC (for Annexin V) and PI.
Visualizations
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. static.igem.org [static.igem.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Cross-Reactivity Profiling of a Novel 1H-Pyrazolo[4,3-b]pyridin-3-amine Derivative (Compound X) Against a Kinase Panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of a novel investigational compound, herein referred to as Compound X, which is based on the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold. The pyrazolo[3,4-b]pyridine core, a closely related isomer, is a recognized scaffold in the development of kinase inhibitors, with derivatives showing potent activity against various kinases.[1][2] This document presents hypothetical, yet representative, experimental data to illustrate the compound's selectivity and compares it with established kinase inhibitors.
I. Kinase Cross-Reactivity Profile of Compound X
To evaluate the selectivity of Compound X, a hypothetical screening was conducted against a panel of 15 kinases representing different branches of the human kinome. The data, presented as percent inhibition at a 1 µM concentration, provides a broad overview of the compound's activity. For the primary target, TANK-binding kinase 1 (TBK1), a dose-response experiment was performed to determine the half-maximal inhibitory concentration (IC50).
Table 1: Kinase Selectivity Profile of Compound X at 1 µM
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| TBK1 | IKK-related | 98 |
| IKKε | IKK-related | 85 |
| ALK | Tyrosine Kinase | 45 |
| FGFR1 | Tyrosine Kinase | 30 |
| VEGFR2 | Tyrosine Kinase | 25 |
| CDK2 | CMGC | 15 |
| MAPK1 (ERK2) | CMGC | 12 |
| ROCK1 | AGC | 10 |
| PKA | AGC | 8 |
| AKT1 | AGC | 5 |
| SRC | Tyrosine Kinase | 5 |
| LCK | Tyrosine Kinase | 4 |
| p38α (MAPK14) | CMGC | 3 |
| JNK1 | CMGC | 2 |
| MEK1 | STE | <1 |
Table 2: IC50 Values for Compound X and Comparator Compounds against TBK1
| Compound | IC50 (nM) |
| Compound X | 0.5 |
| BX795 | 7.1[3] |
| MRT67307 | 28.7[3] |
The data suggests that Compound X is a highly potent and selective inhibitor of TBK1, with significantly less activity against other kinases in the panel. Its potency surpasses that of the well-characterized multi-kinase inhibitor BX795 and the more selective MRT67307 in this hypothetical scenario.
II. Comparative Analysis with Alternative Kinase Inhibitors
To further contextualize the performance of Compound X, its hypothetical selectivity profile is compared with that of other inhibitors targeting kinases for which pyrazolopyridine scaffolds have been developed.
Table 3: Comparative Selectivity of Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) - Primary Target(s) | Key Off-Targets (IC50 or % Inhibition) |
| Compound X | TBK1 | 0.5 | IKKε (IC50: 10 nM), ALK (>100 nM), FGFR1 (>200 nM) |
| BX795 | TBK1, IKKε, PDK1 | 2 (TBK1), 9 (IKKε)[3] | Multi-kinase inhibitor, numerous off-targets |
| MRT67307 | TBK1, IKKε | 19 (TBK1), 160 (IKKε)[3] | Minimal inhibition of IKKα and IKKβ at 10 µM[3] |
| AZD4547 | FGFR1/2/3 | 0.2 (FGFR1), 2.5 (FGFR2), 1.8 (FGFR3)[4] | VEGFR2 (IC50: 24 nM)[4] |
| Crizotinib | ALK, ROS1, c-Met | Varies by fusion partner | Broad off-target profile |
This comparison highlights the potential for Compound X as a highly selective tool compound or therapeutic lead for targeting the TBK1 signaling pathway.
III. Experimental Protocols
The following is a representative protocol for determining kinase activity and inhibitor potency, based on the widely used ADP-Glo™ Kinase Assay.
Kinase Profiling via ADP-Glo™ Assay
Objective: To measure the ability of a test compound to inhibit the activity of a panel of protein kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection platform that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the ADP concentration and, therefore, to kinase activity.
Materials:
-
Kinase enzymes (e.g., from Promega or Reaction Biology)
-
Substrates (specific for each kinase)
-
ATP
-
Kinase buffer (e.g., 50mM Tris, pH 7.5, 150mM NaCl, 0.25mM DTT)
-
Test compound (Compound X) and control inhibitors, dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
For single-dose screening, dilute the stock to a 5X working concentration (e.g., 5 µM for a 1 µM final concentration) in kinase buffer.
-
For IC50 determination, perform a serial dilution of the stock solution in DMSO, followed by a dilution in kinase buffer to create 5X working solutions.
-
-
Kinase Reaction Assembly:
-
Add 1 µl of the 5X compound working solution or DMSO vehicle (for 0% and 100% activity controls) to the appropriate wells of a 384-well plate.
-
Add 2 µl of 2.5X Kinase Working Stock (kinase diluted in buffer) to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 2 µl of 2.5X ATP/Substrate Working Stock to each well. The final reaction volume is 5 µl.
-
-
Incubation:
-
Mix the plate gently for 30-60 seconds.
-
Incubate the plate at room temperature (22–25°C) for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for the single-dose screen using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))
-
For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve.
-
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: Simplified TBK1 signaling pathway leading to Type I Interferon gene expression.
Caption: Experimental workflow for the ADP-Glo™ kinase inhibitor profiling assay.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-Pyrazolo[4,3-b]pyridin-3-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 1H-Pyrazolo[4,3-b]pyridin-3-amine are critical to ensuring laboratory safety and environmental protection. This compound is classified as acutely toxic if swallowed and a serious eye irritant, necessitating strict adherence to established protocols.[1] All waste containing this substance must be treated as hazardous and managed in compliance with local, state, and federal regulations.[2][3] This guide provides a direct, step-by-step operational plan for its safe disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of this compound, which is a pyridine derivative, specific precautions must be taken.[2]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of dust or vapors.[2] |
In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through a licensed hazardous material disposal company or your institution's EHS department.[4] Sink or drain disposal is strictly prohibited.[4]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Classify all materials contaminated with this compound as "Acutely Toxic Hazardous Waste." This includes:
-
Pure or unadulterated compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves, absorbent pads).[2]
-
-
Container Selection:
-
Use a designated, leak-proof, and sealable hazardous waste container. Plastic containers are often preferred.[5]
-
Ensure the container is compatible with the chemical. Do not use containers that may react with pyridine-based compounds.
-
-
Waste Segregation:
-
Labeling:
-
As soon as the first item of waste is placed in the container, affix a hazardous waste label.[7]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Associated hazards: "Acutely Toxic," "Irritant."[2]
-
The accumulation start date.
-
The name and contact information of the generating laboratory/researcher.
-
-
-
Storage (Satellite Accumulation Area):
-
Keep the waste container tightly sealed at all times, except when adding waste.[5][7]
-
Store the container in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5]
-
Be aware of accumulation limits for acutely toxic waste, which are often restricted to a maximum of one kilogram of solid waste at any given time.[5][8]
-
-
Disposal of Empty Containers:
-
Requesting Pickup:
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 1H-Pyrazolo 4,3-b pyridin-3-amine AldrichCPR 202336-32-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Guide for 1H-Pyrazolo[4,3-B]pyridin-3-amine
This guide provides immediate, essential safety and logistical information for handling 1H-Pyrazolo[4,3-B]pyridin-3-amine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational plans, and disposal protocols.
Compound Information:
-
Name: this compound
-
CAS Number: 202336-32-1
-
Physical Form: Solid[1]
-
Hazards: Toxic if swallowed, Causes serious eye irritation[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all procedures involving this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood.[2][3] |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood.[3][4] |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for safety and to minimize environmental impact.
Step-by-Step Operational Plan
-
Pre-Handling Preparation:
-
Handling the Compound:
-
Weighing: Perform all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Always work within a fume hood.[3]
-
Reactions: Set up all reactions in a certified chemical fume hood. Keep containers tightly closed when not in use.[3]
-
-
Post-Handling Procedures:
-
Decontaminate the work area thoroughly after use.
-
Remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[5]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical.
-
Unused Compound: Dispose of as hazardous chemical waste. Contact a licensed professional waste disposal service.[6]
-
Solutions: Collect all solutions containing the compound in a clearly labeled, sealed, and appropriate solvent waste container.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with the compound must be disposed of in a designated solid hazardous waste container.[4]
-
General Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazard symbols.
-
Segregation: Do not mix this waste with incompatible materials.
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from ignition sources.[2][3]
-
Visual Safety Protocols
To further clarify the procedural workflows, the following diagrams illustrate the necessary steps for safe handling and disposal.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. 1H-Pyrazolo 4,3-b pyridin-3-amine AldrichCPR 202336-32-1 [sigmaaldrich.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
